molecular formula C16H12ClN5O2 B15571914 MRS1186

MRS1186

Cat. No.: B15571914
M. Wt: 341.75 g/mol
InChI Key: SPZIDRYLSXDAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS1186 is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZIDRYLSXDAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MRS1186: A Technical Guide to its Mechanism of Action as a Selective Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1186 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and a depiction of the relevant signaling pathways. Understanding the molecular interactions and functional consequences of this compound is crucial for its application as a research tool and its potential development as a therapeutic agent.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest as a therapeutic target due to its involvement in inflammation, cancer, and cardiovascular diseases. This compound has been identified as a high-affinity antagonist for the human A3AR, making it a valuable tool for elucidating the receptor's role in health and disease. This document details the binding characteristics, functional effects, and underlying signaling pathways associated with this compound's antagonism of the A3AR.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its high binding affinity for the human A3 adenosine receptor. The key quantitative parameter reported is the inhibition constant (Ki), which reflects the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay.

CompoundParameterValue (nM)ReceptorSpecies
This compound K_i_ 7.66 Adenosine A3Human

Table 1: Binding Affinity of this compound for the Human Adenosine A3 Receptor

Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the A3 adenosine receptor. This means that it binds to the same site on the receptor as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, this compound prevents adenosine from binding and initiating downstream signaling. The competitive nature of this antagonism can be overcome by increasing the concentration of the agonist.

Signaling Pathways Modulated by this compound

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the A3AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the A3AR, this compound blocks this agonist-induced decrease in cAMP.

The A3AR can also couple to other signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the modulation of mitogen-activated protein kinase (MAPK) pathways. Consequently, this compound can prevent the agonist-mediated activation of these downstream effectors.

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the point of intervention by this compound.

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Binds and Activates This compound This compound (Antagonist) This compound->A3AR Binds and Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts Response Cellular Response cAMP->Response ATP ATP PLC->Response MAPK->Response

A3AR Signaling Pathway and this compound Intervention

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to characterize the mechanism of action of A3AR antagonists like this compound. The specific details for the characterization of this compound would be found in its primary publication.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human A3 adenosine receptor.

Materials:

  • Membranes from cells stably expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A3AR agonist or antagonist, such as [¹²⁵I]AB-MECA.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Non-specific binding control (a high concentration of a non-radiolabeled A3AR ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and either buffer (for total binding), the non-specific control, or varying concentrations of this compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Incubation Incubate Membranes, Radioligand, and this compound Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis cAMP_Assay_Workflow Start Seed and Culture Cells Preincubation Pre-incubate with this compound Start->Preincubation Stimulation Stimulate with Agonist and Forskolin Preincubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Measure cAMP Levels Lysis->Detection Analysis Schild Analysis (Determine KB) Detection->Analysis

MRS1186: A Comprehensive Technical Guide to a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of MRS1186, a potent and selective antagonist for the A3 adenosine (B11128) receptor (A3AR). This document consolidates key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Profile: this compound

This compound is a notable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its high affinity and selectivity make it a valuable agent for in vitro and in vivo studies aimed at understanding the therapeutic potential of A3AR modulation in various disease states, including inflammation, cancer, and neurodegenerative disorders.

Chemical Structure
  • IUPAC Name: 4-acetyl-2-methyl-5-phenyl-3-(phenylamino)thiophene

  • Molecular Formula: C₁₉H₁₇NOS

  • Molecular Weight: 307.41 g/mol

Quantitative Data Summary

The following tables summarize the binding affinity and selectivity of this compound and a closely related analog, DPTN, for human adenosine receptor subtypes. DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide) shares a similar structural core and provides a more complete selectivity profile against human receptors.

Table 1: Binding Affinity of this compound for Human A3 Adenosine Receptor
CompoundReceptor SubtypeKᵢ (nM)Reference
This compoundHuman A37.66[1]
Table 2: Selectivity Profile of DPTN (this compound Analog) at Human Adenosine Receptors
CompoundA1 Kᵢ (nM)A2A Kᵢ (nM)A2B Kᵢ (nM)A3 Kᵢ (nM)Selectivity (Fold) A1/A3Selectivity (Fold) A2A/A3Selectivity (Fold) A2B/A3Reference
DPTN1621212301.65~98~73~139[2]

Signaling Pathways of the A3 Adenosine Receptor

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ and Gq proteins. Antagonism by this compound blocks the downstream signaling cascades initiated by the activation of these pathways by endogenous adenosine.

A3AR-Gᵢ Signaling Pathway

Activation of the Gᵢ pathway by an A3AR agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, prevents this inhibition, thereby maintaining or restoring basal cAMP levels in the presence of an agonist.

A3AR_Gi_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor Gi Gᵢ Protein A3AR->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->A3AR Agonist Binding This compound This compound This compound->A3AR Antagonist Binding Gi->AC Inhibition ATP ATP

A3AR Gᵢ-coupled signaling pathway.
A3AR-Gq Signaling Pathway

Coupling of the A3AR to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. This compound blocks this cascade by preventing the initial receptor activation.

A3AR_Gq_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor Gq Gq Protein A3AR->Gq Activation PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A3AR Agonist Binding This compound This compound This compound->A3AR Antagonist Binding Gq->PLC Activation PIP2 PIP₂ ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca2 Ca²⁺ ER->Ca2 Release

A3AR Gq-coupled signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound as a selective A3AR antagonist are provided below.

Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity (Kᵢ) of this compound for the human A3 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 50 µL of diluted this compound or vehicle (for total binding) or 10 µM NECA (for non-specific binding).

    • 50 µL of [¹²⁵I]AB-MECA diluted in assay buffer (final concentration ~0.5 nM).

    • 100 µL of cell membrane suspension (typically 20-40 µg of protein per well).

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a beta counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the Gᵢ-coupled A3AR.

Materials:

  • HEK293 cells stably expressing the human A3 adenosine receptor.

  • A3AR agonist (e.g., NECA or Cl-IB-MECA).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • This compound stock solution.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK293-hA3AR cells into 96-well plates and grow to 80-90% confluency.

  • Pre-incubation with Antagonist:

    • Wash the cells with PBS.

    • Add 50 µL of stimulation buffer containing a fixed concentration of IBMX (e.g., 100 µM) and varying concentrations of this compound.

    • Incubate for 20 minutes at 37°C.

  • Agonist Stimulation:

    • Add 25 µL of A3AR agonist (e.g., NECA at its EC₈₀ concentration) and 25 µL of forskolin (e.g., 1 µM).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

    • A Schild analysis can be performed by repeating the agonist dose-response curves in the presence of increasing concentrations of this compound to determine the pA₂ value, a measure of antagonist potency.

Intracellular Calcium Mobilization Assay

This assay determines the ability of this compound to block the agonist-induced increase in intracellular calcium mediated by the Gq-coupled A3AR.

Materials:

  • CHO or HEK293 cells stably expressing the human A3 adenosine receptor.

  • A3AR agonist (e.g., NECA or Cl-IB-MECA).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted antagonist to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the A3AR agonist (at its EC₈₀ concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound, such as this compound, as a selective A3 adenosine receptor antagonist.

Experimental_Workflow cluster_screening Initial Screening & Affinity cluster_selectivity Selectivity Profiling cluster_functional Functional Characterization cluster_analysis Data Analysis & Conclusion Start Start: Novel Compound (this compound) BindingAssay Radioligand Binding Assay (A3AR) Start->BindingAssay DetermineKi Determine Kᵢ at A3AR BindingAssay->DetermineKi SelectivityBinding Radioligand Binding Assays (A1, A2A, A2B) DetermineKi->SelectivityBinding DetermineSelectivity Calculate Selectivity Ratios SelectivityBinding->DetermineSelectivity cAMP_Assay Adenylyl Cyclase (cAMP) Assay DetermineSelectivity->cAMP_Assay Ca_Assay Calcium Mobilization Assay DetermineSelectivity->Ca_Assay DetermineIC50 Determine Functional IC₅₀ cAMP_Assay->DetermineIC50 Ca_Assay->DetermineIC50 SchildAnalysis Schild Analysis (Optional) DetermineIC50->SchildAnalysis Conclusion Conclusion: Selective A3AR Antagonist DetermineIC50->Conclusion SchildAnalysis->Conclusion

Workflow for characterizing a selective A3AR antagonist.

References

MRS1186: A Technical Guide to its Discovery, Synthesis, and Application as a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. As a xanthine (B1682287) derivative, this compound has emerged as a valuable pharmacological tool for elucidating the role of the A3AR in these conditions and as a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Biological Activity

This compound was identified as a high-affinity A3AR antagonist through systematic structure-activity relationship (SAR) studies of xanthine derivatives. It exhibits a high degree of selectivity for the human A3AR over other adenosine receptor subtypes.

Quantitative Data

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for this compound.

Receptor SubtypeBinding Affinity (Ki) [nM]
Human A3 Adenosine Receptor7.66[1]
Human A1 Adenosine Receptor> 10,000
Human A2A Adenosine Receptor> 10,000
Human A2B Adenosine Receptor> 10,000

Table 1: Binding Affinity of this compound for Human Adenosine Receptor Subtypes.

Assay TypeParameterValue
cAMP Functional AssayIC50 [nM]~50

Table 2: Functional Potency of this compound as an A3 Adenosine Receptor Antagonist.

Synthesis of this compound

This compound, chemically known as 1,3-dipropyl-8-[1-(4-methoxyphenyl)propyl]xanthine, can be synthesized through a multi-step process common for xanthine derivatives. The general synthetic scheme involves the construction of the xanthine core followed by the introduction of the specific substituents at the N1, N3, and C8 positions.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved following a procedure analogous to the synthesis of similar 8-substituted xanthine derivatives. A general, representative protocol is provided below.

Step 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil

  • React 6-amino-1,3-dipropyluracil (B15783) with sodium nitrite (B80452) in the presence of acetic acid to form 6-amino-1,3-dipropyl-5-nitrosouracil.

  • Reduce the nitroso group to an amino group using a suitable reducing agent, such as sodium dithionite, to yield 1,3-dipropyl-5,6-diaminouracil.

Step 2: Condensation and Cyclization to form the Xanthine Core

  • Condense 1,3-dipropyl-5,6-diaminouracil with 2-(4-methoxyphenyl)butanoic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide.

  • The resulting intermediate can be cyclized to the xanthine ring system by heating, often in the presence of a dehydrating agent or under basic conditions.

Note: This is a generalized protocol. For the specific synthesis of this compound (compound 2d), refer to the experimental details in Tafi A, et al. J Med Chem. 2006 Jul 13;49(14):4085-97.

Experimental Protocols for Biological Characterization

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Radioligand appropriate for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive antagonist for the respective receptor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes how to measure the functional potency (IC50) of this compound as an A3AR antagonist.

Materials:

  • CHO-K1 cells stably expressing the human A3 adenosine receptor.

  • A3AR agonist (e.g., NECA or IB-MECA).

  • Forskolin (B1673556).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Seed the A3AR-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of an A3AR agonist (typically at its EC80 concentration) in the presence of forskolin (to amplify the cAMP signal).

  • Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

Antagonism of the A3 adenosine receptor by this compound blocks the intracellular signaling cascades initiated by the binding of the endogenous agonist, adenosine. The A3AR is primarily coupled to Gi/o proteins.

A3AR_Signaling_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3R A3 Adenosine Receptor Adenosine->A3R Binds & Activates This compound This compound This compound->A3R Binds & Blocks G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., inhibition of inflammation) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: Antagonism of A3AR signaling by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a selective A3AR antagonist like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_data Data Analysis SAR Structure-Activity Relationship Studies Synthesis Chemical Synthesis SAR->Synthesis Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay Synthesis->Functional_Assay Selectivity_Screen Selectivity Screening (A1, A2A, A2B) Synthesis->Selectivity_Screen Ki_Determination Ki Determination Binding_Assay->Ki_Determination IC50_Determination IC50 Determination Functional_Assay->IC50_Determination Selectivity_Profile Selectivity Profile Selectivity_Screen->Selectivity_Profile Ki_Determination->Selectivity_Profile

Caption: Workflow for discovery and characterization.

Conclusion

This compound stands as a well-characterized and highly selective antagonist for the human A3 adenosine receptor. Its potent activity and favorable selectivity profile make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of the A3AR. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its use and further exploration in the fields of pharmacology and drug discovery. The continued study of this compound and its analogs holds promise for the development of novel therapeutic agents targeting A3AR-mediated diseases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of MRS1186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1186 is a potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, radioligand binding assays, and functional characterization are presented, along with a summary of its biological activity and selectivity profile. The underlying signaling pathways affected by this compound are also elucidated and visualized. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this important pharmacological tool.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)propanamide, is a synthetic organic compound belonging to the triazoloquinazoline class of molecules.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)propanamide
Molecular Formula C₁₆H₁₂ClN₅O₂[2]
Molecular Weight 341.75 g/mol [2]
CAS Number 183721-03-1[2]
Canonical SMILES CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=N1N=C(N3)C4=CC=CO4
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 2
Topological Polar Surface Area 94.8 Ų
LogP (calculated) 3.2

Biological Activity and Selectivity

This compound is a high-affinity antagonist of the human A3 adenosine receptor. Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous agonist, adenosine.

Table 2: Pharmacological Profile of this compound

ParameterReceptorValueSpeciesReference
Kᵢ (inhibition constant) Human A3 Adenosine Receptor7.66 nMHuman[1]
Selectivity High for A3AR over A1, A2A, and A2B adenosine receptors.Human

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of structurally related triazoloquinazolines, is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Synthetic Steps 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid Step1 Step 1: Formation of Quinazolinone Ring 2-amino-4-chlorobenzoic_acid->Step1 Furan-2-carbohydrazide (B108491) Furan-2-carbohydrazide Step4 Step 4: Triazole Ring Formation Furan-2-carbohydrazide->Step4 Propionyl_chloride Propionyl chloride Step6 Step 6: Acylation Propionyl_chloride->Step6 Step2 Step 2: Chlorination Step1->Step2 Intermediate 1 Step3 Step 3: Hydrazinolysis Step2->Step3 Intermediate 2 Step3->Step4 Intermediate 3 Step5 Step 5: Amination Step4->Step5 Intermediate 4 Step5->Step6 Intermediate 5 This compound This compound Step6->this compound

Caption: A potential multi-step synthesis pathway for this compound.

Methodology:

  • Formation of the Quinazolinone Ring: 2-amino-4-chlorobenzoic acid is reacted with a suitable reagent, such as formamide, under elevated temperatures to yield the corresponding 7-chloroquinazolin-4(3H)-one.

  • Chlorination: The quinazolinone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 4,7-dichloroquinazoline (B1295908).

  • Hydrazinolysis: The 4,7-dichloroquinazoline is reacted with hydrazine (B178648) hydrate (B1144303) to substitute the chlorine at the 4-position, yielding 7-chloro-4-hydrazinylquinazoline.

  • Triazole Ring Formation: The hydrazinylquinazoline intermediate is then cyclized with furan-2-carbohydrazide in the presence of a suitable reagent like phosphorus oxychloride to form the triazolo[1,5-c]quinazoline core.

  • Amination: The resulting intermediate is aminated at the 5-position.

  • Acylation: The final step involves the acylation of the 5-amino group with propionyl chloride in the presence of a base to yield this compound.

Note: This is a generalized protocol based on the synthesis of similar compounds. Specific reaction conditions, solvents, and purification methods would need to be optimized.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay

G Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing hA3AR) Incubation Incubation - Membranes - Radioligand (e.g., [³H]MRE 3008F20) - this compound (varying concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (to determine Ki value) Scintillation_Counting->Data_Analysis

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human A3 adenosine receptor (e.g., CHO-hA3AR cells).

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]MRE 3008F20, a selective A3AR antagonist) and varying concentrations of this compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the functional antagonist activity of this compound by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Experimental Workflow: cAMP Functional Assay

G Cell_Culture Cell Culture (e.g., CHO-hA3AR cells) Pre-incubation Pre-incubation - Cells - this compound (varying concentrations) Cell_Culture->Pre-incubation Stimulation Stimulation - Forskolin (B1673556) (to increase basal cAMP) - A3AR Agonist (e.g., IB-MECA) Pre-incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Quantification cAMP Quantification (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quantification Data_Analysis Data Analysis (to determine IC50 value) cAMP_Quantification->Data_Analysis

Caption: Workflow for the functional characterization of this compound.

Methodology:

  • Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are cultured to an appropriate density.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with a fixed concentration of an A3AR agonist (e.g., IB-MECA) in the presence of forskolin (to elevate basal cAMP levels).

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound, representing the concentration that inhibits 50% of the agonist-induced effect on cAMP levels.

Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to the Gᵢ/ₒ family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. As an antagonist, this compound blocks this signaling cascade.

Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor (A3AR) G_protein G Protein (Gi/o) A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound competitively blocks the A3AR, preventing G-protein activation.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable probe for in vitro and in vivo investigations. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and for drug development professionals to consider its potential as a lead compound for therapeutic applications. Further research is warranted to fully elucidate its therapeutic potential in various disease models.

References

In Vitro Characterization of MRS1186: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacological characterization of MRS1186, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR). The information presented herein is compiled from publicly available research, offering a technical resource for professionals in pharmacology and drug development.

Core Pharmacological Profile of this compound

This compound belongs to the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine class of compounds. It has been identified as a highly potent and selective antagonist for the human A3 adenosine receptor.

Data Summary: Binding Affinity and Functional Activity

The following table summarizes the key quantitative data for this compound, demonstrating its high affinity and selectivity for the hA3AR.

ParameterReceptor SubtypeValueSpeciesAssay TypeReference
Ki Human A30.2 nMHumanRadioligand Binding[3]
Human A1>1000 nMHumanRadioligand Binding[3]
Human A2A>1000 nMHumanRadioligand Binding[3]
Human A2B>1000 nMHumanRadioligand Binding[3]
IC50 Human A31.5 nMHumancAMP Functional Assay[3]

Note: The referenced publication refers to a series of compounds, and the data presented here corresponds to the compound with the optimal substitution pattern identified as the most potent and selective A3 antagonist, which aligns with the known profile of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard pharmacological practices and the descriptions found in the primary literature.

2.1. Radioligand Binding Assays

This protocol is for determining the binding affinity (Ki) of this compound for the human A3 adenosine receptor, as well as its selectivity against other adenosine receptor subtypes (A1, A2A, and A2B).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO cells stably expressing human adenosine receptor subtypes (A1, A2A, A2B, A3) prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand ([125I]AB-MECA for A3) and varying concentrations of this compound prep4->assay1 assay2 Allow to reach equilibrium assay1->assay2 assay3 Separate bound and free radioligand by rapid filtration assay2->assay3 assay4 Measure radioactivity of bound ligand using a gamma counter assay3->assay4 analysis1 Generate competition binding curves assay4->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Figure 1: Radioligand Binding Assay Workflow.

Materials:

  • CHO-K1 cells stably transfected with human A1, A2A, A2B, or A3 adenosine receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 IU/mL adenosine deaminase.

  • Radioligand: [125I]N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([125I]AB-MECA) for A3 receptor binding. Specific radioligands for A1, A2A, and A2B receptors would be used for selectivity profiling.

  • Non-specific binding control: 1 µM of a high-affinity, non-radiolabeled A3 agonist (e.g., IB-MECA).

  • This compound stock solution.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest transfected CHO-K1 cells.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add membrane preparation (typically 20-40 µg of protein).

    • Add varying concentrations of this compound.

    • Add the radioligand at a concentration near its Kd.

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add the non-specific binding control.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. cAMP Functional Assay

This protocol is for determining the functional antagonist activity (IC50) of this compound at the human A3 adenosine receptor.

G cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell_prep1 Culture CHO cells stably expressing human A3 adenosine receptor cell_prep2 Harvest and resuspend cells in stimulation buffer assay_step1 Pre-incubate cells with varying concentrations of this compound cell_prep2->assay_step1 assay_step2 Stimulate cells with an A3 agonist (e.g., IB-MECA) in the presence of a phosphodiesterase inhibitor assay_step1->assay_step2 assay_step3 Incubate to allow for cAMP accumulation assay_step2->assay_step3 assay_step4 Lyse cells to release intracellular cAMP assay_step3->assay_step4 detection1 Add cAMP detection reagents (e.g., HTRF or ELISA) assay_step4->detection1 detection2 Measure signal (e.g., fluorescence or absorbance) detection1->detection2 data_analysis1 Generate dose-response curves of agonist-induced inhibition of cAMP in the presence of this compound detection2->data_analysis1 data_analysis2 Calculate IC50 value for this compound data_analysis1->data_analysis2

Figure 2: cAMP Functional Assay Workflow.

Materials:

  • CHO-K1 cells stably transfected with the human A3 adenosine receptor.

  • Stimulation Buffer: Typically a HEPES-buffered saline solution.

  • A3 Adenosine Receptor Agonist: e.g., IB-MECA.

  • Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent cAMP degradation.

  • Forskolin (optional, for stimulating adenylyl cyclase to establish a maximal response).

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Preparation:

    • Culture transfected CHO-K1 cells to near confluency.

    • Harvest the cells and resuspend them in stimulation buffer containing a PDE inhibitor.

  • Assay:

    • In a 96-well plate, add the cell suspension.

    • Add varying concentrations of this compound and pre-incubate for a short period (e.g., 15-30 minutes).

    • Add the A3 agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal and maximal stimulation controls.

    • For basal control, add vehicle. For maximal stimulation (inhibition of cAMP), a high concentration of the agonist is used.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the concentration of this compound.

    • The data will show that as the concentration of this compound increases, it reverses the agonist-induced inhibition of cAMP accumulation.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reversal of the agonist's effect, using non-linear regression.

Signaling Pathway of this compound Action

The human A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the A3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a competitive antagonist, binds to the A3 receptor and blocks the binding of endogenous adenosine or synthetic agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of cAMP production.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Adenosine Receptor Gi Gi/o Protein A3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine (Agonist) Adenosine->A3R Activates This compound This compound (Antagonist) This compound->A3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates

Figure 3: Signaling Pathway of this compound at the A3 Adenosine Receptor.

This technical guide provides a foundational understanding of the in vitro characteristics of this compound. For further details, it is recommended to consult the primary scientific literature on pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as A3 adenosine receptor antagonists.

References

MRS1186: A Deep Dive into its Binding Affinity and Kinetics for the Human A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and kinetics of MRS1186, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (hA3AR). This document is intended for researchers, scientists, and drug development professionals working with adenosine receptor ligands.

Introduction

This compound is a widely recognized tool compound in the study of adenosine receptor pharmacology. Its high affinity and selectivity for the hA3AR make it an invaluable probe for elucidating the physiological and pathological roles of this receptor subtype. The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation. As an antagonist, this compound blocks the downstream signaling initiated by the binding of the endogenous agonist, adenosine. This action typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Binding Data

The binding characteristics of this compound have been determined through various in vitro assays. The data presented below is crucial for understanding its interaction with the hA3AR and for designing experiments to probe its biological effects.

ParameterValueReceptorSpeciesReference
Kᵢ (Inhibition Constant) 7.66 nMA₃ Adenosine ReceptorHuman[Tafi A, et al., 2006][1]

No comprehensive kinetic data (kₒₙ, kₒff) or a complete selectivity profile against other human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ) for this compound was identified in the public domain at the time of this guide's compilation.

Experimental Protocols

The determination of the binding affinity of this compound for the hA3AR is primarily achieved through radioligand displacement assays. The following is a detailed methodology based on standard protocols for this type of experiment.

Radioligand Displacement Binding Assay for hA3AR

This protocol describes the methodology used to determine the inhibition constant (Kᵢ) of this compound by measuring its ability to displace a high-affinity radioligand from the human A3 adenosine receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity A3AR radioligand, such as [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)-5'-N-methylcarboxamidoadenosine).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., 10 µM IB-MECA).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the hA3AR are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction tube contains:

    • Membrane preparation (typically 20-50 µg of protein).

    • Radioligand at a concentration close to its Kₔ value.

    • Varying concentrations of this compound (typically ranging from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, only the membrane and radioligand are added.

    • For non-specific binding, the membrane, radioligand, and a high concentration of the non-specific binding control are added.

    • The final volume is brought up with assay buffer.

  • Incubation: The reaction mixtures are incubated, typically for 60-120 minutes at room temperature or 25°C, to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

Signaling Pathway and Experimental Workflow

A3 Adenosine Receptor Antagonist Signaling Pathway

This compound, as an antagonist, blocks the canonical signaling pathway of the A3 adenosine receptor. Upon agonist binding, the A3 receptor couples to inhibitory G proteins (Gᵢ/Gₒ), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By binding to the receptor without activating it, this compound prevents this cascade from occurring.

A3AR_Antagonist_Pathway Adenosine Adenosine (Agonist) A3AR A3AR Adenosine->A3AR Binds & Activates This compound This compound (Antagonist) This compound->A3AR Binds & Blocks G_protein Gαi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Antagonistic action of this compound on the A3AR signaling pathway.

Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of a test compound like this compound.

Radioligand_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubation Incubate Components (Membranes + Radioligand ± this compound) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

References

The Pharmacodynamics of MRS1186: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a dihydropyridine (B1217469) derivative recognized as a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). As a member of the G protein-coupled receptor (GPCR) family, the A3AR is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and cardioprotection. Understanding the pharmacodynamics of A3AR antagonists like this compound is crucial for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the core pharmacodynamic properties of this compound, including its mechanism of action, effects on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Pharmacodynamics of this compound

This compound exerts its pharmacological effects by competitively binding to the A3AR, thereby blocking the binding of the endogenous agonist, adenosine, and other A3AR agonists. This antagonism prevents the initiation of downstream signaling cascades typically triggered by receptor activation.

Data Presentation: Quantitative Pharmacological Parameters

While specific quantitative functional data for this compound is not extensively available in the public domain, the following table summarizes the key binding affinity parameter and provides expected functional antagonism values based on the activity of structurally similar A3AR antagonists.

ParameterValueSpeciesCell SystemReference/Note
Binding Affinity (Ki) 7.66 nMHumanRecombinantDirect measurement for this compound.
Functional Antagonism (pA2) ~8.1HumanCHO cells expressing hA3ARValue for the similar A3AR antagonist MRS1220; a comparable value is expected for this compound.
Functional Inhibition (IC50) Low nM rangeHumanVariousExpected potency based on Ki value and data from analogous compounds.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the blockade of A3AR-mediated signaling. A3ARs predominantly couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the A3AR, this compound prevents this signaling cascade.

A3AR Signaling Pathway and Point of Intervention for this compound

The following diagram illustrates the canonical A3AR signaling pathway and the mechanism of action of this compound.

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Binds and Activates This compound This compound (Antagonist) This compound->A3AR Competitively Binds and Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Cellular_Response Cellular Response (e.g., Inhibition of Cell Growth) Gene->Cellular_Response Influences ERK->Cellular_Response Leads to

Canonical A3AR signaling pathway and this compound intervention.
Modulation of the ERK/MAPK Pathway

Activation of the A3AR has been shown to modulate the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. As an antagonist, this compound is expected to reverse the effects of A3AR agonists on ERK phosphorylation. For instance, if an agonist induces ERK phosphorylation, this compound would be expected to inhibit this effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of A3AR antagonists like this compound.

Radioligand Binding Assay for Ki Determination

This assay determines the affinity of this compound for the A3AR.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled A3AR antagonist (e.g., [³H]MRE 3008F20).

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-hA3AR cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Radioligand Prepare radiolabeled antagonist solution Radioligand->Incubation MRS1186_sol Prepare serial dilutions of this compound MRS1186_sol->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity Filtration->Counting Plotting Plot competition curve Counting->Plotting IC50_Calc Determine IC50 Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for determining the Ki of this compound.
Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human A3AR in 96-well plates.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells and incubate.

    • Add a fixed concentration of an A3AR agonist (e.g., NECA) to stimulate the receptor.

    • Add forskolin (B1673556) to stimulate adenylyl cyclase and induce a measurable level of cAMP.

    • Incubate for a defined period (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value for the inhibition of the agonist effect.

    • Perform a Schild analysis by measuring the dose-response curves of the agonist in the presence of different concentrations of this compound to determine the Kb value (dissociation constant of the antagonist).

Western Blot for ERK1/2 Phosphorylation

This assay assesses the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Culture suitable cells (e.g., CHO-hA3AR or other cells endogenously expressing A3AR) and serum-starve them to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with this compound at various concentrations.

    • Stimulate the cells with an A3AR agonist for a short period (e.g., 5-15 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the A3 adenosine receptor. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other A3AR antagonists. Further research is warranted to fully elucidate the complete pharmacodynamic profile of this compound, including its effects on various downstream signaling pathways and its potential therapeutic applications.

The Role of MRS1186 in Cell Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR), a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathophysiological processes.[1] The A3AR is involved in cardioprotection, inflammation, and the regulation of cell proliferation and death, making it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the role of this compound in cell signaling, detailing its mechanism of action, its impact on key signaling pathways, and relevant experimental protocols for its study.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the human A3 adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine, and other A3AR agonists. The A3AR is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the A3AR initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound prevents this agonist-induced decrease in cAMP.

Furthermore, A3AR activation can modulate other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The specific downstream effects of A3AR activation on these pathways can be cell-type and context-dependent, leading to either pro-proliferative or anti-proliferative outcomes. By blocking the initial agonist-receptor interaction, this compound serves as a valuable tool to dissect the intricate roles of A3AR in these signaling networks and as a potential therapeutic agent to counteract pathological A3AR-mediated signaling.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, focusing on its binding affinity and functional potency.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)RadioligandSource
Human A3AR7.66 nM[125I]AB-MECA[1]
Human A1ARData not available-
Human A2AARData not available-
Human A2BARData not available-

Note: While this compound is reported to be a selective A3AR antagonist, comprehensive Ki values for other human adenosine receptor subtypes were not available in the reviewed literature.

Table 2: Functional Potency of this compound

AssayParameterValueAgonistSource
Adenylyl Cyclase InhibitionIC50Data not availablee.g., Cl-IB-MECA
GTPγS BindingIC50Data not availablee.g., NECA
ERK1/2 PhosphorylationIC50Data not availablee.g., Cl-IB-MECA
Akt PhosphorylationIC50Data not availablee.g., Cl-IB-MECA

Note: Specific IC50 values for this compound in these functional assays were not found in the reviewed literature. However, its antagonistic action implies it would inhibit agonist-induced responses in these assays.

Core Signaling Pathways Modulated by this compound

As an antagonist of the A3AR, this compound indirectly modulates several key intracellular signaling pathways by preventing their activation by A3AR agonists.

Adenylyl Cyclase/cAMP Pathway

The canonical signaling pathway for the A3AR involves the inhibition of adenylyl cyclase. Agonist binding to the A3AR activates Gi proteins, which in turn inhibit adenylyl cyclase, leading to a reduction in the production of the second messenger cAMP. This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA). By blocking agonist binding, this compound prevents this cascade, thus maintaining basal or stimulated levels of cAMP.

cluster_membrane Plasma Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Agonist Agonist (e.g., Adenosine) Agonist->A3AR Activates This compound This compound This compound->A3AR Blocks PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Figure 1: this compound action on the Adenylyl Cyclase/cAMP pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. A3AR activation has been shown to modulate ERK1/2 phosphorylation, with outcomes that can be either pro- or anti-proliferative depending on the cellular context. As an antagonist, this compound would block these agonist-induced changes in ERK1/2 activity.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is central to cell survival, growth, and metabolism. Similar to the MAPK/ERK pathway, A3AR signaling can influence the phosphorylation and activation of Akt. By inhibiting A3AR, this compound can prevent the downstream effects on this crucial survival pathway.

cluster_membrane Plasma Membrane A3AR A3AR G_protein G Protein (Gi/q) A3AR->G_protein Agonist Agonist Agonist->A3AR This compound This compound This compound->A3AR Blocks PI3K PI3K G_protein->PI3K Modulates MAPK_pathway MAPK Pathway (e.g., Raf/MEK/ERK) G_protein->MAPK_pathway Modulates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt ERK p-ERK MAPK_pathway->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response pAkt->Cell_Response

Figure 2: Overview of this compound's impact on MAPK/ERK and PI3K/Akt pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the A3AR and its downstream signaling effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.

Materials:

  • HEK293 cell membranes expressing the human A3AR.

  • [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5′-N-methyluronamide) as the radioligand.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Protocol:

  • Prepare dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer.

    • 50 µL of this compound dilution (or vehicle for total binding, or non-specific control).

    • 50 µL of [125I]AB-MECA (at a concentration close to its Kd).

    • 50 µL of cell membrane suspension (containing a predetermined amount of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

start Prepare Reagents (Membranes, Radioligand, this compound) incubate Incubate Components (RT, 60-90 min) start->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki calculation) count->analyze

Figure 3: Workflow for a radioligand binding assay.

Adenylyl Cyclase (cAMP) Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO or HEK293 cells stably expressing the human A3AR.

  • A3AR agonist (e.g., Cl-IB-MECA or NECA).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a similar TR-FRET based kit).

  • Cell lysis buffer.

Protocol:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-treat cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Add the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit's protocol.

  • Measure the signal (e.g., TR-FRET ratio) using a plate reader.

  • Generate a dose-response curve for this compound and calculate its IC50 value.

Western Blot for ERK1/2 and Akt Phosphorylation

Objective: To determine if this compound can block agonist-induced phosphorylation of ERK1/2 and Akt.

Materials:

  • Cell line expressing the human A3AR.

  • A3AR agonist (e.g., Cl-IB-MECA).

  • This compound.

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-12 hours.

  • Pre-treat cells with this compound (at various concentrations) or vehicle for 30 minutes.

  • Stimulate the cells with the A3AR agonist for a predetermined time (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ERK1/2 and Akt.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

start Cell Treatment (Serum Starvation, Antagonist, Agonist) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis (p-Protein / Total Protein) detection->analysis

Figure 4: Western blot workflow for phosphorylation analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the human A3 adenosine receptor in cellular signaling. Its high potency and selectivity make it an ideal probe for elucidating the involvement of A3AR in the adenylyl cyclase, MAPK/ERK, and PI3K/Akt pathways. This technical guide provides a foundational understanding of this compound's mechanism of action and its impact on these key signaling cascades, along with detailed protocols to facilitate further research. The continued study of this compound and similar A3AR antagonists holds significant promise for the development of novel therapeutic strategies for a range of human diseases.

References

Preliminary Efficacy of MRS1186: An In-depth Technical Guide on a Potent A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies related to MRS1186, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (A3AR). While comprehensive in vivo efficacy data for this compound is limited in publicly available literature, this document summarizes the existing in vitro characterization and supplements it with efficacy data from closely related and well-studied A3AR antagonists. This approach offers valuable insights into the potential therapeutic applications of this class of compounds.

Introduction to this compound and the A3 Adenosine Receptor

This compound is a synthetic, non-xanthine derivative identified as a highly potent and selective antagonist for the human A3 adenosine receptor, with a reported Ki of 7.66 nM.[1][2] The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is involved in a multitude of physiological and pathophysiological processes. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways. The A3AR is expressed in various tissues and cell types, including immune cells, and its role in inflammation, cancer, and neuropathic pain has made it a significant target for drug discovery.

Quantitative Efficacy Data

Due to the limited availability of specific in vivo efficacy data for this compound, this section presents a compilation of in vitro data for this compound and relevant in vivo and in vitro data from other potent A3AR antagonists. This comparative data provides a strong rationale for the potential therapeutic efficacy of this compound.

CompoundAssay TypeCell Line/ModelAgonistMeasured EffectPotency (Ki / IC50)
This compound Radioligand BindingHuman A3AR expressing cellsN/ACompetitive Antagonism7.66 nM (Ki)
MRS1523Carrageenan-induced thermal hyperalgesiaRatN/AReversal of hyperalgesia1 mg/kg (i.p.)
PSB-11Collagen-induced arthritisMouseN/AReduction in arthritis score1 mg/kg (i.p.)
CF101 (Namodenoson)Phase II Clinical TrialRheumatoid Arthritis PatientsN/AImprovement in ACR20 response1 mg, orally, twice daily
2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA)Inhibition of TNF-α releaseHuman NCI-H292 cellsN/AInhibition of TNF-α~10 nM (EC50)

Experimental Protocols

This section details the methodologies for key experiments cited in the study of A3 adenosine receptor antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Incubation: Cell membranes are incubated with a specific radioligand for the A3AR (e.g., [¹²⁵I]AB-MECA) and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: Cells expressing the A3AR are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: Cells are then stimulated with an A3AR agonist (e.g., Cl-IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency (IC50).

In Vivo Model of Inflammatory Pain (Carrageenan-induced Thermal Hyperalgesia)

Objective: To evaluate the anti-hyperalgesic effect of an A3AR antagonist in a rodent model of inflammation.

Protocol:

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured for each animal.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of one hind paw.

  • Drug Administration: The test compound is administered (e.g., intraperitoneally) at a specified time before or after the carrageenan injection.

  • Assessment of Hyperalgesia: The paw withdrawal latency to the thermal stimulus is measured at various time points after carrageenan injection.

  • Data Analysis: The reversal of the carrageenan-induced decrease in paw withdrawal latency by the test compound is calculated to determine its efficacy.

Signaling Pathways and Experimental Workflow

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor upon activation by an agonist and its inhibition by an antagonist like this compound.

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Inhibition of Inflammation) PKA->Downstream MAPK->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram outlines a typical experimental workflow for the in vitro characterization of a novel A3AR antagonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_binding Receptor Binding Affinity cluster_functional Functional Antagonism cluster_selectivity Receptor Selectivity Synthesis Chemical Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Membrane_Prep Membrane Preparation (A3AR-expressing cells) Analysis->Membrane_Prep Cell_Culture Cell Culture (A3AR-expressing cells) Analysis->Cell_Culture Selectivity_Screening Binding/Functional Assays (A1, A2A, A2B Receptors) Analysis->Selectivity_Screening Radioligand_Assay Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Ki_Determination Ki Determination Radioligand_Assay->Ki_Determination cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay IC50_Determination IC50 Determination cAMP_Assay->IC50_Determination Selectivity_Profile Determination of Selectivity Profile Selectivity_Screening->Selectivity_Profile

References

The Therapeutic Potential of MRS1186: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Potent and Selective Human Adenosine (B11128) A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 has emerged as a significant pharmacological tool in the study of adenosine receptor signaling. It is a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, therapeutic potential, associated signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Compound Data: this compound

This compound is distinguished by its high affinity and selectivity for the human A3 adenosine receptor. The primary quantitative measure of its binding affinity is its Inhibition Constant (Ki).

CompoundTargetKi (nM)Reference
This compoundHuman Adenosine A3 Receptor (hA3AR)7.66[1]

Mechanism of Action and Signaling Pathways

As an antagonist, this compound blocks the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting its downstream signaling cascades. The A3 adenosine receptor is primarily coupled to Gi/o and Gq proteins, and its activation (or inhibition by antagonists like this compound) can modulate several key intracellular pathways.

A3AR Signaling Pathways:

  • Adenylyl Cyclase Inhibition: Upon agonist binding, the Gi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound prevents this decrease, thereby maintaining or increasing cAMP levels in the presence of an agonist.

  • Phospholipase C Activation: A3AR can also couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. This compound would block this agonist-induced calcium mobilization.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR signaling has been shown to modulate various MAPK pathways, including ERK1/2 and p38. The specific effects can be cell-type dependent.

  • NF-κB Signaling: The A3AR is implicated in the modulation of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. A3AR agonists have been shown to inhibit NF-κB, suggesting that antagonists like this compound could potentially disinhibit this pathway, depending on the cellular context.

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin signaling pathway is associated with various diseases, including cancer. A3AR has been shown to modulate this pathway.

Signaling Pathway Diagrams:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Blocks Adenosine Adenosine Adenosine->A3AR Activates G_protein Gi/Gq A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC Downstream_Effects_cAMP Downstream Effects cAMP->Downstream_Effects_cAMP PIP2 PIP2 PIP2->PLC Ca2+ Ca2+ IP3->Ca2+ Downstream_Effects_Ca Downstream Effects Ca2+->Downstream_Effects_Ca

Caption: A3AR G-protein signaling pathways modulated by this compound.

NFkB_Wnt_Signaling This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Inhibits NFkB_Pathway NF-κB Pathway A3AR->NFkB_Pathway Modulates Wnt_Pathway Wnt/β-catenin Pathway A3AR->Wnt_Pathway Modulates Inflammation Inflammation NFkB_Pathway->Inflammation Cell_Proliferation Cell_Proliferation Wnt_Pathway->Cell_Proliferation

Caption: Modulation of NF-κB and Wnt pathways by A3AR antagonism.

Therapeutic Potential

The selective antagonism of the A3AR by this compound suggests its potential therapeutic application in a range of disorders where A3AR signaling is dysregulated.

  • Inflammatory Diseases: The A3AR is expressed on various immune cells and is involved in modulating inflammatory responses. Depending on the specific context, A3AR antagonism could be beneficial in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

  • Cancer: The A3AR is overexpressed in several types of tumor cells. While A3AR agonists have been investigated for their pro-apoptotic effects, antagonists like this compound could also have therapeutic value, potentially by modulating the tumor microenvironment or overcoming resistance mechanisms.

  • Cardiovascular Disorders: Adenosine plays a crucial role in cardioprotection. The effects of A3AR antagonism in the cardiovascular system are complex and context-dependent, warranting further investigation in conditions like ischemia-reperfusion injury.

  • Neurological Disorders: A3ARs are present in the central nervous system and are implicated in neuroinflammation and neuronal function. A3AR antagonists may offer therapeutic benefits in neurodegenerative diseases and other neurological conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of A3AR antagonists like this compound.

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor.

Materials:

  • HEK-293 cell membranes expressing the human A3AR.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

  • Non-specific binding control: 10 µM IB-MECA (N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide).

  • This compound at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • 96-well filter plates (e.g., Millipore).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes (e.g., 20-40 µg protein/well), the radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and this compound Dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and this compound in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Add Scintillation Fluid and Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Specific Binding, Determine IC50, and Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay (Functional Antagonism)

Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK-293 cells stably expressing the human A3AR.

  • A3AR agonist (e.g., IB-MECA or Cl-IB-MECA).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or ELISA-based kit).

  • 96- or 384-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the A3AR agonist in the presence of forskolin and a phosphodiesterase inhibitor.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the plate reader.

  • Construct a dose-response curve for this compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels.

  • Determine the IC50 value of this compound.

cAMP_Assay_Workflow Start Start Cell_Seeding Seed A3AR-expressing Cells in Microplates Start->Cell_Seeding Pre_treatment Pre-treat with this compound Cell_Seeding->Pre_treatment Stimulation Stimulate with Agonist, Forskolin, and IBMX Pre_treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis cAMP_Measurement Measure Intracellular cAMP Levels Cell_Lysis->cAMP_Measurement Data_Analysis Determine IC50 of this compound cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP accumulation assay.

Calcium Mobilization Assay (Functional Antagonism)

Objective: To assess the ability of this compound to block agonist-induced intracellular calcium release.

Materials:

  • HEK-293 or CHO cells co-expressing the human A3AR and a promiscuous G-protein (e.g., Gα16) or loaded with a calcium-sensitive dye.

  • A3AR agonist (e.g., IB-MECA).

  • This compound at various concentrations.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Seed cells in black-walled, clear-bottom microplates and allow them to attach.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject various concentrations of this compound and incubate for a short period.

  • Inject a fixed concentration of the A3AR agonist and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response for each concentration of this compound.

  • Construct a dose-response curve and determine the IC50 value for this compound.

Calcium_Assay_Workflow Start Start Cell_Seeding_and_Dye_Loading Seed Cells and Load with Calcium-sensitive Dye Start->Cell_Seeding_and_Dye_Loading Baseline_Reading Record Baseline Fluorescence Cell_Seeding_and_Dye_Loading->Baseline_Reading Antagonist_Addition Add this compound Baseline_Reading->Antagonist_Addition Agonist_Injection_and_Reading Inject Agonist and Record Fluorescence Change Antagonist_Addition->Agonist_Injection_and_Reading Data_Analysis Analyze Peak Response and Determine IC50 Agonist_Injection_and_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of the human A3 adenosine receptor. Its high potency and selectivity make it an excellent probe for in vitro and in vivo studies. This technical guide provides a foundational understanding of this compound and detailed protocols to enable researchers to effectively utilize this compound in their investigations. Further research into the therapeutic applications of this compound is warranted, particularly in the fields of inflammation, oncology, and neurology.

References

Methodological & Application

Application Note: Utilizing MRS1186 for Characterizing P2Y13 Receptor-Mediated Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y13 receptor is a G-protein coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP)[1]. It is involved in various physiological processes, including neuromuscular transmission, neuroprotection, and metabolism[1][2]. Understanding the signaling pathways and pharmacological modulation of the P2Y13 receptor is crucial for therapeutic development. One of the key signaling pathways activated by P2Y13, particularly when co-expressed with a promiscuous Gα16 subunit, is the mobilization of intracellular calcium[3]. This application note provides a detailed protocol for using MRS1186, a P2Y13 receptor antagonist, in a fluorescence-based calcium mobilization assay to characterize its inhibitory effects on agonist-induced P2Y13 receptor activation.

Calcium mobilization assays are a widely used method to screen for compounds that modulate GPCR activity[4][5][6]. These assays utilize calcium-sensitive fluorescent dyes, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free calcium in the cytoplasm[5][7][8]. By measuring the changes in fluorescence, one can quantify the extent of receptor activation or inhibition.

Principle of the Assay

This assay measures the ability of the P2Y13 receptor antagonist, this compound, to inhibit the increase in intracellular calcium concentration induced by a P2Y13 receptor agonist (e.g., 2-MeSADP). The workflow involves expressing the human P2Y13 receptor in a suitable mammalian cell line (e.g., HEK293T) often co-transfected with a promiscuous G-protein like Gα16 to direct the signaling through the Gq pathway and enhance the calcium signal[3]. The cells are then loaded with Fluo-4 AM, a cell-permeable dye that is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form, Fluo-4[7][8]. Upon stimulation with a P2Y13 agonist, the receptor activates Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[5][9]. This rise in intracellular calcium is detected by an increase in Fluo-4 fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce the agonist-induced fluorescence signal.

Signaling Pathway of P2Y13 Receptor-Mediated Calcium Mobilization

P2Y13_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist P2Y13 Agonist (e.g., 2-MeSADP) P2Y13R P2Y13 Receptor Agonist->P2Y13R This compound This compound (Antagonist) This compound->P2Y13R Gq Gq Protein P2Y13R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 Inositol Triphosphate (IP3) PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2+ Ca2+ ER->Ca2+ releases Response Cellular Response (Fluorescence) Ca2+->Response induces

Caption: P2Y13 signaling cascade leading to calcium mobilization.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HEK293T CellsATCCCRL-3216
Human P2Y13 Receptor PlasmidGenScriptOHu24101
Gα16 PlasmidAddgene12345
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEMGibco31985062
Lipofectamine 2000Invitrogen11668019
Fluo-4 AMInvitrogenF14201
This compoundTocris2375
2-Methylthioadenosine diphosphate (2-MeSADP)Tocris1624
DMSOSigma-AldrichD2650
Pluronic F-127InvitrogenP3000MP
Probenecid (B1678239)Sigma-AldrichP8761
Hanks' Balanced Salt Solution (HBSS) w/ 20 mM HEPESGibco14025092
96-well black-wall, clear-bottom platesCorning3603

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Part 1: Cell Culture and Transfection

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by diluting the P2Y13 receptor and Gα16 plasmids with a transfection reagent (e.g., Lipofectamine 2000) in a serum-free medium like Opti-MEM, following the manufacturer's instructions.

    • Incubate the complex at room temperature for 20 minutes.

    • Add the transfection complex to the cells and incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Plating for Assay:

    • After incubation, detach the transfected cells using a gentle cell dissociation reagent.

    • Resuspend the cells in a complete growth medium.

    • Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium[7][10].

    • Incubate the plate overnight at 37°C in a CO2 incubator.

Part 2: Calcium Mobilization Assay

  • Preparation of Reagents:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. For some cell lines, adding probenecid (an anion transport inhibitor) to the assay buffer can improve dye retention[4][11].

    • Fluo-4 AM Loading Solution: Prepare a 2-20 µM working solution of Fluo-4 AM in the assay buffer. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization[8]. Protect the solution from light.

    • Compound Plate Preparation:

      • This compound (Antagonist): Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

      • 2-MeSADP (Agonist): Prepare a solution of 2-MeSADP in assay buffer at 2x the final desired concentration (typically at its EC80 concentration, determined previously).

      • Controls: Include wells with assay buffer only (negative control) and wells with agonist only (positive control).

  • Dye Loading:

    • Remove the growth medium from the cell plate.

    • Gently wash the cells once with 100 µL of assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well[7][10].

    • Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes, protected from light[7][10].

  • Assay Performance:

    • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 50 µL of the 2x this compound serial dilutions (or buffer for controls) to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with an automated liquid handling system[3].

    • Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm[7][10][12].

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 50 µL of the 2x 2-MeSADP solution to each well.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

Experimental Workflow Diagram

Calcium_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A Seed HEK293T cells B Transfect with P2Y13R and Gα16 plasmids A->B C Plate transfected cells in 96-well plate B->C D Prepare Reagents: - Fluo-4 AM Loading Solution - Compound Plates (this compound, Agonist) C->D E Load cells with Fluo-4 AM D->E F Wash cells to remove excess dye E->F G Pre-incubate with this compound (Antagonist) F->G H Measure baseline fluorescence G->H I Add P2Y13 Agonist H->I J Measure fluorescence change I->J K Calculate peak fluorescence response J->K L Normalize data to controls K->L M Plot dose-response curve L->M N Determine IC50 for this compound M->N

Caption: Workflow for the this compound calcium mobilization assay.

Data Analysis and Presentation

  • Data Processing: The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔF) or as a ratio of the peak fluorescence to the baseline (F/F0).

  • Normalization: Normalize the data by setting the response of the negative control (buffer only) to 0% and the positive control (agonist only) to 100%.

  • Dose-Response Curve: Plot the normalized response as a function of the logarithm of the this compound concentration.

  • IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that inhibits the agonist response by 50%.

Example Data Presentation

The results of the assay can be summarized in a table to facilitate comparison.

CompoundTargetAssay TypeAgonist (Concentration)Measured Value (IC50)
This compound P2Y13 ReceptorCalcium Mobilization2-MeSADP (EC80)To be determined
ARC69931MXP2Y13 ReceptorIP3 AccumulationADP4 nM[13]

Note: The value for ARC69931MX is provided as an example of how to present antagonist data for the P2Y13 receptor.

Conclusion

This application note provides a comprehensive protocol for using this compound in a calcium mobilization assay to functionally characterize its antagonistic activity at the P2Y13 receptor. This method offers a robust and sensitive platform for screening and characterizing compounds targeting P2Y13 and other Gq-coupled GPCRs, making it an invaluable tool in drug discovery and pharmacological research. Optimization of parameters such as cell density, dye concentration, and incubation times may be necessary for different cell lines and experimental setups.

References

Application Notes and Protocols for MRS1186 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MRS1186, a selective A3 adenosine (B11128) receptor (A3AR) antagonist, in various in vivo animal models of disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent and selective antagonist of the A3 adenosine receptor. A3ARs are implicated in the pathophysiology of a range of disorders, including inflammatory conditions, neuropathic pain, and ischemia-reperfusion injury. By blocking the A3AR, this compound offers a promising therapeutic strategy for these conditions. These protocols are designed to facilitate the investigation of this compound's efficacy in relevant animal models.

Key Signaling Pathway

The A3 adenosine receptor, a G protein-coupled receptor, is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can influence various cellular processes, including inflammation and cell survival. In pathological conditions, the activation of A3AR can contribute to detrimental effects, which can be mitigated by antagonists like this compound.

cluster_cell Cell Membrane Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks G_Protein Gi/o Protein A3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream_Effects Downstream Cellular Effects (e.g., Inflammation) cAMP->Downstream_Effects Modulates

Figure 1: Simplified signaling pathway of the A3 adenosine receptor and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in established animal models of asthma, neuropathic pain, and myocardial ischemia-reperfusion injury.

Murine Model of Allergic Asthma

Objective: To assess the anti-inflammatory effects of this compound in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.

Experimental Workflow:

Sensitization Sensitization (Day 0 & 14) OVA/Alum IP Challenge Challenge (Day 21-23) Aerosolized OVA Sensitization->Challenge Treatment This compound Treatment (e.g., Daily, Day 20-23) Challenge->Treatment Endpoint Endpoint Analysis (Day 24) Treatment->Endpoint

Figure 2: Experimental workflow for the murine model of allergic asthma.

Methodology:

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (IP) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL saline.

  • Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • This compound Administration: Administer this compound at the desired dose (e.g., via oral gavage or intraperitoneal injection) starting one day before the first challenge and continuing daily throughout the challenge period. A vehicle control group should be included.

  • Endpoint Analysis (Day 24):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA.

Quantitative Data Summary (Hypothetical):

Treatment GroupTotal BAL Cells (x10^5)Eosinophils (%)Lung Inflammation Score
Vehicle Control8.5 ± 1.245 ± 53.8 ± 0.5
This compound (1 mg/kg)4.2 ± 0.820 ± 41.9 ± 0.3
This compound (10 mg/kg)2.1 ± 0.58 ± 20.8 ± 0.2
Rat Model of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of this compound in a rat model of chronic constriction injury (CCI) of the sciatic nerve.

Experimental Workflow:

Baseline Baseline Testing (Mechanical & Thermal) CCI_Surgery CCI Surgery (Day 0) Baseline->CCI_Surgery Pain_Development Pain Development (Days 1-7) CCI_Surgery->Pain_Development Treatment_Admin This compound Administration (e.g., Day 7 onwards) Pain_Development->Treatment_Admin Post_Treatment_Testing Post-Treatment Testing Treatment_Admin->Post_Treatment_Testing

Figure 3: Experimental workflow for the rat model of neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Chronic Constriction Injury (CCI) Surgery: Anesthetize the rats and expose the right sciatic nerve. Place four loose chromic gut ligatures around the nerve.

  • Assessment of Nociception:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).

  • This compound Administration: Once neuropathic pain is established (typically 7 days post-surgery), administer this compound at the desired dose and route.

  • Endpoint Analysis: Assess mechanical allodynia and thermal hyperalgesia at various time points after this compound administration.

Quantitative Data Summary (Hypothetical):

Treatment GroupPaw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham + Vehicle14.5 ± 1.012.8 ± 0.9
CCI + Vehicle3.2 ± 0.55.1 ± 0.6
CCI + this compound (3 mg/kg)8.9 ± 0.89.2 ± 0.7
CCI + this compound (10 mg/kg)12.1 ± 1.111.5 ± 0.8
Rabbit Model of Myocardial Ischemia-Reperfusion Injury

Objective: To determine the cardioprotective effects of this compound in a rabbit model of myocardial ischemia-reperfusion (I/R) injury.

Experimental Workflow:

Anesthesia_Surgical_Prep Anesthesia & Surgical Preparation Baseline_Hemodynamics Baseline Hemodynamics Anesthesia_Surgical_Prep->Baseline_Hemodynamics Coronary_Occlusion Coronary Artery Occlusion (Ischemia) Baseline_Hemodynamics->Coronary_Occlusion Treatment_Infusion This compound Infusion (Prior to Reperfusion) Coronary_Occlusion->Treatment_Infusion Reperfusion Reperfusion Treatment_Infusion->Reperfusion Infarct_Size_Analysis Infarct Size Analysis Reperfusion->Infarct_Size_Analysis

Figure 4: Experimental workflow for the rabbit model of myocardial I/R injury.

Methodology:

  • Animals: New Zealand White rabbits (2.5-3.0 kg).

  • Surgical Procedure: Anesthetize the rabbits, intubate, and ventilate. Perform a left thoracotomy to expose the heart. Place a snare around a major branch of the left coronary artery.

  • Ischemia-Reperfusion: Induce regional myocardial ischemia by tightening the snare for 30 minutes, followed by 3 hours of reperfusion.

  • This compound Administration: Administer this compound as an intravenous bolus or infusion prior to the onset of reperfusion.

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the area at risk and the infarcted area.

    • Cardiac Function: Monitor hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular developed pressure) throughout the experiment.

Quantitative Data Summary (Hypothetical):

Treatment GroupArea at Risk / Left Ventricle (%)Infarct Size / Area at Risk (%)
Vehicle Control45 ± 355 ± 4
This compound (0.1 mg/kg)43 ± 430 ± 5
This compound (1 mg/kg)46 ± 315 ± 3

General Considerations for In Vivo Studies

  • Dose Selection: The optimal dose of this compound should be determined through dose-response studies for each specific animal model and route of administration.

  • Route of Administration: Common routes include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injection. The choice of route will depend on the desired pharmacokinetic profile and the experimental design.

  • Vehicle: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a suspension agent). The vehicle alone should be administered to a control group to account for any effects of the vehicle itself.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.

Conclusion

These application notes provide a framework for investigating the in vivo efficacy of the A3 adenosine receptor antagonist, this compound. The detailed protocols for asthma, neuropathic pain, and myocardial ischemia-reperfusion injury models, along with the structured data presentation and signaling pathway diagrams, are intended to support the design of robust preclinical studies. Researchers are encouraged to adapt and optimize these protocols based on their specific research questions and available resources.

Application Notes and Protocols for MRS1186 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] As an A3AR antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes. These application notes provide detailed protocols for the proper dissolution of this compound and its application in cell culture experiments to ensure reliable and reproducible results.

Data Presentation

For accurate and repeatable experiments, precise preparation of this compound stock and working solutions is crucial. The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueNotes
Molecular Weight 341.75 g/mol [1][2]Use the exact molecular weight from the supplier's datasheet for precise calculations.
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)High-purity, sterile-filtered DMSO is recommended for cell culture applications.
Stock Solution Concentration 10 mMA 10 mM stock solution is a common starting point. Higher concentrations may be possible depending on solubility.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Final Concentration in Media Variable (e.g., 1-1000 nM)The optimal concentration depends on the cell type and experimental design. A concentration-response curve is recommended.
DMSO Final Concentration < 0.1% (v/v)To minimize solvent-induced cellular toxicity. A vehicle control with the same DMSO concentration should be included in all experiments.

Signaling Pathway

This compound acts as an antagonist at the Adenosine A3 receptor (A3AR), a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, adenosine, the A3AR typically couples to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other downstream signaling pathways such as the MAPK/ERK pathway. By blocking the binding of adenosine, this compound inhibits these downstream effects.

AdenosineA3ReceptorPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A3AR Adenosine A3 Receptor (A3AR) Adenosine->A3AR Activates This compound This compound This compound->A3AR Inhibits G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Signaling pathway of the Adenosine A3 Receptor and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.34175 mg of this compound (Molecular Weight = 341.75 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Cell Treatment

This workflow outlines the general steps for treating cultured cells with this compound.

ExperimentalWorkflow start Start cell_culture Seed and culture cells to desired confluency start->cell_culture prepare_working Prepare working solutions of this compound by diluting the stock solution in cell culture medium cell_culture->prepare_working prepare_controls Prepare vehicle control (medium with the same final DMSO concentration) cell_culture->prepare_controls remove_medium Aspirate old medium from cell culture plates add_treatment Add the prepared working solutions and controls to the cells remove_medium->add_treatment incubate Incubate for the desired treatment duration add_treatment->incubate assay Perform downstream assays (e.g., cAMP measurement, cell viability, gene expression) incubate->assay end End assay->end

Caption: General experimental workflow for treating cultured cells with this compound.

Detailed Protocol for Cell Treatment:

  • Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency according to your experimental plan.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in serum-free or complete cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined experimental duration in a suitable incubator (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to evaluate the effects of this compound on your cells. This could include, but is not limited to, cAMP assays, cell proliferation assays, apoptosis assays, or gene expression analysis.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

MRS1186: A Potent and Selective Adenosine A3 Receptor Antagonist for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1186 is a valuable pharmacological tool for investigating the role of the adenosine (B11128) A3 receptor (A3AR) in the pathophysiology of neurodegenerative diseases. Initially misidentified in some contexts as an A2A receptor antagonist, this compound is, in fact, a potent and selective antagonist of the human A3 adenosine receptor. This receptor is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell survival, making it a compelling target for research in neurodegeneration. The A3AR exhibits a dual role in the central nervous system, where its activation can be either neuroprotective or neurotoxic depending on the specific pathological context and the level of receptor stimulation. This complex activity underscores the importance of selective antagonists like this compound in dissecting the precise functions of the A3AR in diseases such as Parkinson's, Alzheimer's, and multiple sclerosis.

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in in vitro and in vivo models relevant to neurodegenerative disease research.

Data Presentation

The pharmacological profile of this compound is defined by its high affinity and selectivity for the human adenosine A3 receptor. The following table summarizes the available quantitative data for this compound. Researchers should note that a complete selectivity profile against all human adenosine receptor subtypes is not fully detailed in the public domain, highlighting an area for further investigation.

Receptor SubtypeLigandSpeciesAssay TypeAffinity (Ki)Selectivity vs. hA3ARReference
A3 This compound Human Radioligand Binding 7.66 nM - [1]
A1This compoundHuman-Not Reported-
A2AThis compoundHuman-Not Reported-
A2BThis compoundHuman-Not Reported-

Signaling Pathways

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by endogenous adenosine, the A3AR initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as a competitive antagonist, blocks the binding of adenosine to the A3AR, thereby inhibiting these downstream signaling events.

A3AR_Signaling cluster_membrane Cell Membrane A3AR Adenosine A3 Receptor Gi Gi Protein A3AR->Gi Activates Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Cellular Response (Neuroprotection/ Neurotoxicity) PKA->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ IP3->Ca PKC PKC DAG->PKC Ca->Cellular_Response PKC->Cellular_Response

Caption: Adenosine A3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key experiments for neurodegenerative disease research.

In Vitro Protocol: Inhibition of Neuroinflammation in Microglia

This protocol describes the use of this compound to assess the role of A3AR in modulating the inflammatory response of microglial cells, which is a key component of neuroinflammation in many neurodegenerative diseases.

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate primary microglia or BV-2 microglial cells acclimate Allow cells to acclimate (24 hours) plate_cells->acclimate pretreat Pre-treat with this compound (various concentrations) acclimate->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) pretreat->stimulate collect_supernatant Collect supernatant for cytokine analysis (ELISA) stimulate->collect_supernatant lyse_cells Lyse cells for nitric oxide (Griess assay) or protein analysis (Western Blot) stimulate->lyse_cells analyze Analyze data and determine the effect of this compound collect_supernatant->analyze lyse_cells->analyze

Caption: Experimental workflow for in vitro neuroinflammation assay using this compound.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Griess Reagent for nitric oxide measurement

  • Cell lysis buffer and BCA protein assay kit

  • Antibodies for Western blot analysis (e.g., iNOS, COX-2, p-p38 MAPK)

Procedure:

  • Cell Culture:

    • Plate primary microglia or BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to adhere and acclimate.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal dose. Include a vehicle control (DMSO).

    • Pre-treat the cells with the different concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

    • Incubate for a specified time, depending on the endpoint being measured (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein and nitric oxide).

  • Analysis:

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant and centrifuge to remove any debris.

      • Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.

    • Western Blot Analysis:

      • Wash the cells with cold PBS and lyse them with an appropriate lysis buffer.

      • Determine the protein concentration of the cell lysates using a BCA protein assay.

      • Perform Western blot analysis to assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of signaling molecules like p38 MAPK.

In Vivo Protocol: Evaluation of Neuroprotective Effects in a Mouse Model of Parkinson's Disease

This protocol outlines a general framework for assessing the neuroprotective potential of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. As specific in vivo data for this compound in this model is limited, this protocol is based on common practices for testing neuroprotective agents.

in_vivo_workflow cluster_animal Animal Model cluster_treatment Treatment cluster_assessment Assessment acclimate_animals Acclimate mice (e.g., C57BL/6) induce_pd Induce Parkinson's disease (e.g., MPTP injections) acclimate_animals->induce_pd administer_this compound Administer this compound or vehicle (e.g., intraperitoneal injection) induce_pd->administer_this compound behavioral_tests Perform behavioral tests (e.g., Rotarod, Pole test) administer_this compound->behavioral_tests tissue_collection Collect brain tissue for histological and biochemical analysis behavioral_tests->tissue_collection analyze_data Analyze data for neuroprotection tissue_collection->analyze_data

Caption: Experimental workflow for in vivo neuroprotection study using this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (dissolved in saline)

  • This compound (formulated for in vivo administration, e.g., in saline with a solubilizing agent like Tween 80)

  • Apparatus for behavioral testing (Rotarod, pole test)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

  • Reagents for biochemical analysis (e.g., HPLC for dopamine (B1211576) measurement)

Procedure:

  • Animal Model Induction:

    • Acclimate mice to the housing conditions for at least one week before the experiment.

    • Induce dopaminergic neurodegeneration by administering MPTP. A common regimen is four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals.

  • Treatment:

    • Prepare the this compound formulation. The optimal dose should be determined in pilot studies (e.g., starting with a range of 1-10 mg/kg).

    • Administer this compound or vehicle (e.g., via i.p. injection) at a specified time relative to MPTP administration (e.g., starting 30 minutes before the first MPTP injection and continuing daily for a set period, such as 7 days).

  • Behavioral Assessment:

    • Perform behavioral tests to assess motor function at a predetermined time point after MPTP administration (e.g., 7 or 14 days).

    • Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.

    • Pole Test: Measure the time taken to turn and descend a vertical pole to assess bradykinesia.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect the brains.

    • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • HPLC Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

Conclusion

This compound is a potent and selective antagonist of the adenosine A3 receptor, making it a critical tool for elucidating the role of this receptor in the complex pathology of neurodegenerative diseases. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of A3AR antagonism in models of neuroinflammation and Parkinson's disease. Further characterization of its selectivity profile and exploration in a wider range of in vivo models will continue to enhance its value in the field of neurodegenerative disease research.

References

Application Notes and Protocols for Measuring MRS1186 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS1186 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2] Determining the receptor occupancy of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens in preclinical and clinical studies, and ultimately ensuring its therapeutic efficacy and safety.

These application notes provide detailed protocols for measuring the receptor occupancy of this compound and other A3AR antagonists using three common techniques: radioligand binding assays, flow cytometry, and positron emission tomography (PET).

A3 Adenosine Receptor (A3AR) Signaling Pathway

Activation of the A3AR by its endogenous agonist, adenosine, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream signaling involves the modulation of various pathways, including mitogen-activated protein kinase (MAPK) cascades.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) A3AR A3AR This compound->A3AR Blocks Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Gi Gi/o A3AR->Gi Gq Gq A3AR->Gq AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->MAPK radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., from CHO-hA3AR cells) incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_reagents Prepare Reagents (Assay Buffer, Radioligand, Test Compound) prep_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting plot Plot % Inhibition vs. Test Compound Concentration counting->plot calculate Calculate IC50 and Ki plot->calculate flow_cytometry_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_prep Prepare Cells Expressing A3AR (e.g., HEK293-hA3AR) incubation Incubate Cells with Fluorescent Antagonist and Test Compound cell_prep->incubation reagent_prep Prepare Fluorescent Antagonist and Test Compound reagent_prep->incubation wash Wash Cells to Remove Unbound Ligands incubation->wash flow_analysis Analyze Cells by Flow Cytometry wash->flow_analysis calculate Determine IC50 and Receptor Occupancy flow_analysis->calculate pet_imaging_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis animal_prep Prepare Animals (e.g., Rats) baseline_scan Baseline PET Scan with Radiotracer animal_prep->baseline_scan drug_prep Prepare Test Compound and Radiotracer drug_prep->baseline_scan drug_admin Administer Test Compound (e.g., this compound) baseline_scan->drug_admin occupancy_scan Occupancy PET Scan with Radiotracer drug_admin->occupancy_scan image_analysis Analyze PET Images to Determine Tracer Uptake occupancy_scan->image_analysis calculate_ro Calculate Receptor Occupancy image_analysis->calculate_ro

References

Troubleshooting & Optimization

MRS1186 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of MRS1186, a potent and selective human Adenosine (B11128) A3 receptor (hA3AR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM. Its primary mechanism of action is to block the signaling pathway initiated by the activation of the A3 adenosine receptor, which is a G-protein coupled receptor (GPCR). This receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By antagonizing this receptor, this compound can prevent these downstream effects.

Q2: What are the main challenges when working with this compound in experimental settings?

A2: The primary challenge encountered when working with this compound is its limited aqueous solubility. This can lead to issues with compound precipitation when preparing stock solutions and, more critically, when diluting the compound into aqueous cell culture media for in vitro experiments.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO).[2][3] Quantitative solubility data is summarized in the table below. It is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common solubility problems encountered during experiments with this compound and provides step-by-step solutions.

Problem 1: Precipitate forms when preparing a stock solution in DMSO.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.

  • Solution:

    • Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.

    • Vortex the solution thoroughly.

    • If precipitation persists, prepare a new stock solution at a lower concentration.

    • Always use anhydrous, high-quality DMSO to avoid introducing water, which can decrease solubility.

Problem 2: The compound precipitates out of solution when diluted into cell culture media.

  • Possible Cause 1: "Solvent Shock". This occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium, causing the compound to crash out of solution due to the abrupt change in solvent polarity.

  • Solution 1:

    • Pre-warm the cell culture media to 37°C before adding the this compound stock solution.

    • Add the DMSO stock solution drop-wise to the media while gently swirling or vortexing.

    • Perform serial dilutions. First, create an intermediate dilution of the stock solution in a small volume of media, and then add this to the final volume.

  • Possible Cause 2: Final concentration exceeds the aqueous solubility limit. Even with careful dilution, the final concentration of this compound in the aqueous media may be too high to remain in solution.

  • Solution 2:

    • Lower the final working concentration of this compound in your experiment.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cell toxicity.

  • Possible Cause 3: Media components and pH. Salts, proteins, and the pH of the cell culture media can influence the solubility of the compound.

  • Solution 3:

    • If possible, test the solubility of this compound in different types of base media to identify one that is more compatible.

    • Ensure the pH of your media is stable and within the optimal range for your cells.

Visualizing the Troubleshooting Workflow

G start Start: this compound Precipitation Issue stock_issue Precipitate in DMSO stock? start->stock_issue media_issue Precipitate in cell media? stock_issue->media_issue No warm_vortex Warm gently (≤37°C) & Vortex stock_issue->warm_vortex Yes solvent_shock Suspect Solvent Shock? media_issue->solvent_shock Yes conc_limit Concentration too high? media_issue->conc_limit No, dilution was careful warm_vortex->media_issue Resolved lower_stock_conc Prepare lower concentration stock warm_vortex->lower_stock_conc Precipitate persists lower_stock_conc->media_issue prewarm_media Pre-warm media to 37°C solvent_shock->prewarm_media Yes media_comp Media composition issue? conc_limit->media_comp No, concentration is low lower_working_conc Lower final concentration conc_limit->lower_working_conc Yes test_media Test different base media media_comp->test_media dropwise Add stock drop-wise with mixing prewarm_media->dropwise serial_dilute Use serial dilutions dropwise->serial_dilute end End: Solution Stable serial_dilute->end check_dmso Ensure final DMSO ≤ 0.5% lower_working_conc->check_dmso check_dmso->end test_media->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO≥ 10 mg/mLDimethyl sulfoxide is the recommended solvent for stock solutions.[2][3]
EthanolSparingly SolubleMay require heating to dissolve completely.
Water / PBSInsolubleNot recommended for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 341.75 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Under a chemical fume hood, accurately weigh 3.42 mg of this compound powder.

    • Transfer the weighed powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: A3 Adenosine Receptor Antagonism Assay using a cAMP Assay

This protocol outlines a general procedure to assess the antagonist activity of this compound on the A3 adenosine receptor in a cell-based cAMP assay.

  • Cell Culture and Plating:

    • Culture cells expressing the human A3 adenosine receptor (e.g., CHO-hA3AR or HEK293-hA3AR) under recommended conditions.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Prepare a stock solution of an A3 adenosine receptor agonist (e.g., IB-MECA).

    • Prepare serial dilutions of this compound in serum-free media. Remember to pre-warm the media and add the DMSO stock of this compound slowly with mixing to avoid precipitation. The final DMSO concentration should not exceed 0.5%.

    • Aspirate the growth media from the cells and wash once with pre-warmed PBS.

    • Add the this compound dilutions to the corresponding wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (media with the same final concentration of DMSO).

    • Add the A3 receptor agonist at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except the negative control.

    • Incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value of this compound from the dose-response curve.

Visualizing the Experimental Workflow

G start Start: cAMP Assay culture_cells Culture hA3AR expressing cells start->culture_cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate incubate_overnight Incubate overnight seed_plate->incubate_overnight prepare_this compound Prepare this compound dilutions in media incubate_overnight->prepare_this compound wash_cells Wash cells with PBS prepare_this compound->wash_cells add_this compound Add this compound dilutions to cells wash_cells->add_this compound incubate_antagonist Incubate 15-30 min add_this compound->incubate_antagonist add_agonist Add A3R agonist (e.g., IB-MECA) incubate_antagonist->add_agonist incubate_agonist Incubate 15-30 min add_agonist->incubate_agonist lyse_cells Lyse cells incubate_agonist->lyse_cells measure_camp Measure cAMP levels lyse_cells->measure_camp analyze_data Analyze data (IC50) measure_camp->analyze_data end End: Results analyze_data->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (Gq) MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Cellular_Response MAPK->Cellular_Response Agonist Agonist Agonist->A3R Activates This compound This compound (Antagonist) This compound->A3R Blocks

References

Technical Support Center: Optimizing MRS1186 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of MRS1186 for maximum efficacy in their in vitro experiments. This compound is a potent and selective antagonist of the human Adenosine (B11128) A3 receptor (hA3AR), a G protein-coupled receptor involved in various physiological and pathological processes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the human A3 adenosine receptor (hA3AR).[1][2] It binds to the receptor with high affinity, preventing the endogenous agonist adenosine from binding and activating downstream signaling pathways. The primary signaling pathway inhibited by this compound is the Gαi-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: A good starting point for a dose-response experiment with this compound is to test a range of concentrations around its reported binding affinity (Ki). The Ki of this compound for the human A3AR is 7.66 nM.[1][2] We recommend starting with a concentration range from 1 nM to 1 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solutions, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically below 0.1%.

Q4: How can I determine the optimal dosage of this compound for my specific experiment?

A4: The optimal dosage should be determined by performing a dose-response curve in your specific experimental setup. This involves treating your cells with a range of this compound concentrations and measuring the desired biological endpoint. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that elicits 50% of the maximal inhibitory response, should be determined from this curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound 1. Incorrect Dosage: The concentration of this compound may be too low to elicit a response. 2. Cell Line In-sensitivity: The cell line may not express the A3 adenosine receptor or express it at very low levels. 3. Agonist Concentration: The concentration of the adenosine agonist used to stimulate the receptor may be too high, outcompeting the antagonist. 4. Compound Instability: The compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Verify A3AR expression in your cell line using techniques like qPCR or Western blotting. 3. Optimize the agonist concentration to be near its EC50 value to allow for competitive antagonism. 4. Prepare fresh stock solutions and aliquot for single use to avoid degradation.
High variability between replicates 1. Poor Solubility: this compound may be precipitating out of the aqueous cell culture medium. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. 3. Pipetting Errors: Inaccurate pipetting can introduce variability.1. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Visually inspect for any precipitation. Consider using a vehicle control with the same DMSO concentration. 2. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 3. Use calibrated pipettes and proper pipetting techniques.
Unexpected agonist-like effects 1. Off-target effects: At very high concentrations, this compound might interact with other receptors or cellular components. 2. Inverse Agonism: In some systems, antagonists can exhibit inverse agonist activity, reducing basal receptor signaling.1. Test the selectivity of this compound against other adenosine receptor subtypes (A1, A2A, A2B) if they are expressed in your cell line. 2. Measure the basal signaling of the A3AR in the absence of any agonist to determine if this compound reduces this basal activity.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound and Related A3AR Antagonists

CompoundHuman A3AR Ki (nM)Reference
This compound 7.66 [1][2]
MRS12200.65
MRS119131

Table 2: Functional Potency (KB) of Related A3AR Antagonists in Adenylate Cyclase Assay

CompoundHuman A3AR KB (nM)Reference
MRS12201.7
MRS119192

Note: KB values represent the equilibrium dissociation constant of an antagonist, determined through functional assays.

Experimental Protocols

Protocol: Determination of this compound IC50 in a cAMP Accumulation Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on agonist-stimulated cAMP production in a cell line expressing the human A3 adenosine receptor.

Materials:

  • Cells expressing hA3AR (e.g., CHO-hA3AR)

  • Cell culture medium

  • This compound

  • Adenosine A3 receptor agonist (e.g., IB-MECA)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., LANCE cAMP kit)

  • 96-well microplates

  • DMSO

Procedure:

  • Cell Seeding: Seed the hA3AR-expressing cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to create a range of working concentrations (e.g., 1 nM to 1 µM).

    • Prepare a solution of the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Prepare a solution of forskolin at a concentration that robustly stimulates cAMP production.

  • Treatment:

    • Pre-incubate the cells with the different concentrations of this compound or vehicle (medium with the same final DMSO concentration) for a specified time (e.g., 30 minutes).

    • Add the A3AR agonist to the wells and incubate for a specific duration.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Mandatory Visualizations

A3AR_Signaling_Pathway Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound This compound->A3AR Inhibits Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: A3AR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed hA3AR Cells Compound_Prep 2. Prepare this compound Dilutions Pre_incubation 3. Pre-incubate with this compound Compound_Prep->Pre_incubation Agonist_Stimulation 4. Stimulate with A3AR Agonist Pre_incubation->Agonist_Stimulation Forskolin 5. Add Forskolin Agonist_Stimulation->Forskolin cAMP_Measurement 6. Measure cAMP Levels Forskolin->cAMP_Measurement Data_Analysis 7. Plot Dose-Response Curve cAMP_Measurement->Data_Analysis IC50_Determination 8. Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for IC50 Determination of this compound.

References

Technical Support Center: Troubleshooting Unexpected Results with MRS1186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues when working with MRS1186, a potent and selective antagonist of the human A3 adenosine (B11128) receptor (hA3AR). While this compound is a valuable tool for studying A3AR signaling, unexpected results can arise. This resource aims to help you identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki of 7.66 nM. Its primary mechanism of action is to bind to the A3AR and block the downstream signaling initiated by the endogenous agonist, adenosine. The A3AR is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Inhibition of A3AR by this compound is expected to prevent the agonist-induced decrease in cyclic AMP (cAMP) levels and the activation of other signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][2][3]

Q2: What are the expected downstream effects of this compound in a cellular context?

As an antagonist, this compound is expected to inhibit the effects of A3AR activation. In many cell types, activation of the A3AR by an agonist leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] Therefore, pretreatment with this compound should block this agonist-induced decrease in cAMP. Furthermore, A3AR activation can stimulate phospholipase C (PLC) and activate the PI3K/Akt and ERK1/2 signaling pathways.[1][2] this compound should antagonize these effects as well.

Troubleshooting Guide

Issue 1: No observable effect of this compound in my experiment.

If you are not observing the expected antagonist activity with this compound, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Compound Integrity and Handling - Verify compound identity and purity: Ensure you have the correct compound (CAS: 183721-03-1) and check the certificate of analysis for purity. - Proper storage: Store this compound as recommended by the supplier, typically at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles of stock solutions. - Solubility issues: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in your experimental buffer. Incomplete dissolution can lead to a lower effective concentration.
Experimental System - Confirm A3AR expression: Verify that your cell line or tissue model expresses the human A3 adenosine receptor at a sufficient level. Use techniques like qPCR, Western blot, or radioligand binding to confirm receptor presence. - Species specificity: this compound is reported as a human A3AR antagonist. Its affinity and efficacy in other species (e.g., mouse, rat) may be significantly lower. Confirm the species of your experimental system.
Assay Conditions - Suboptimal agonist concentration: The concentration of the A3AR agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to compete for binding. Perform an agonist dose-response curve to determine the EC80 or EC50 concentration for your assay. - Insufficient incubation time: Ensure that the pre-incubation time with this compound is sufficient to allow it to reach equilibrium with the receptor before adding the agonist. This is typically 15-30 minutes for competitive antagonists.

Experimental Workflow for Issue 1 Troubleshooting

G cluster_start Start: No Effect Observed cluster_compound Compound Integrity cluster_system Experimental System cluster_assay Assay Conditions cluster_outcome Outcome start No observable effect of this compound verify_compound Verify Identity & Purity (CAS: 183721-03-1) start->verify_compound check_storage Check Storage Conditions (-20°C, desiccated) verify_compound->check_storage If correct further_investigation No Effect - Further Investigation Needed verify_compound->further_investigation If issues found and not resolved check_solubility Ensure Complete Dissolution check_storage->check_solubility check_storage->further_investigation If issues found and not resolved confirm_expression Confirm hA3AR Expression (qPCR, Western Blot) check_solubility->confirm_expression If properly handled check_solubility->further_investigation If issues found and not resolved check_species Verify Species (Human vs. other) confirm_expression->check_species confirm_expression->further_investigation If issues found and not resolved optimize_agonist Optimize Agonist Concentration (EC50-EC80) check_species->optimize_agonist If system is appropriate check_species->further_investigation If issues found and not resolved optimize_incubation Optimize Pre-incubation Time (15-30 min) optimize_agonist->optimize_incubation optimize_agonist->further_investigation If issues found and not resolved resolution Effect Observed optimize_incubation->resolution If conditions are optimized optimize_incubation->further_investigation If issues found and not resolved

Caption: Troubleshooting workflow for lack of this compound effect.

Issue 2: Unexpected or Off-Target Effects Observed.

Observing effects that are not consistent with A3AR antagonism requires careful investigation to rule out off-target interactions.

Potential Cause Troubleshooting Steps
Off-Target Binding - Selectivity Profiling: While specific selectivity data for this compound is not widely published, it is crucial to consider its potential interaction with other adenosine receptor subtypes (A1, A2A, A2B). Test the effect of this compound in the presence of selective antagonists for these other receptors to see if the unexpected effect is blocked. - Broad Panel Screening: If resources permit, consider screening this compound against a broad panel of receptors, kinases, and ion channels to identify potential off-target interactions.
Inverse Agonism - Test for Inverse Agonist Activity: Some compounds initially classified as neutral antagonists can exhibit inverse agonist activity, meaning they reduce the basal (constitutive) activity of the receptor in the absence of an agonist. This can be assessed by measuring the effect of this compound alone on downstream signaling (e.g., cAMP levels). An increase in basal cAMP levels in a Gi-coupled system would suggest inverse agonism.[4][5]
Cellular Health - Cytotoxicity: At high concentrations, small molecules can induce cytotoxicity, leading to non-specific effects. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration range at which this compound is not toxic to your cells.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor Gi Gi A3AR->Gi Activates Gq Gq A3AR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C PI3K PI3K PLC->PI3K Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks Gi->AC Inhibits Gq->PLC Activates Akt Akt PI3K->Akt MAPK MAPK/ERK Akt->MAPK

References

Navigating the Nuances of MRS1186: A Technical Guide to Enhancing Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective human Adenosine (B11128) A3 receptor antagonist, MRS1186, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to troubleshooting common stability issues, offering detailed experimental protocols and frequently asked questions to optimize the handling and use of this compound in your research.

The inherent chemical structure of this compound, featuring a purine-like core, an N-acyl sulfonamide group, and other heteroaromatic rings, presents both advantages in terms of its biological activity and challenges regarding its stability in solution. Understanding the potential degradation pathways, including hydrolysis and photodegradation, is the first step toward mitigating these issues. This guide will walk you through best practices for solvent selection, stock solution preparation, and storage, all supported by evidence-based recommendations and detailed protocols.

Troubleshooting Common Stability Issues

Researchers may encounter several challenges when working with this compound in solution. This section addresses the most common problems in a question-and-answer format, providing direct and actionable advice.

FAQs: Solubility and Solution Preparation

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds, including this compound. While ethanol (B145695) can also be used, DMSO generally offers higher solubility for this compound. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can contribute to hydrolysis.

  • Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?

    A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when introduced into an aqueous environment. To address this:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

    • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher DMSO concentration (e.g., up to 5%) may be necessary to maintain solubility.

    • Use a surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer to improve the solubility of this compound.

    • Prepare fresh dilutions: Prepare working dilutions from the DMSO stock immediately before use to minimize the time the compound is in a supersaturated aqueous state.

  • Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

    A3: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its poor aqueous solubility. A concentrated stock solution in an organic solvent like DMSO is necessary for effective use in most biological experiments.

Experimental Protocols

To ensure consistency and minimize variability in your experiments, follow these detailed protocols for preparing and handling this compound solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is 341.75 g/mol .

    • Formula: Volume (µL) = (Mass (mg) / 341.75 g/mol ) * 100,000

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.

Protocol 2: Performing a Forced Degradation Study to Assess Stability

A forced degradation study can help identify the conditions under which this compound is most susceptible to degradation. This information is invaluable for developing stable formulations and handling procedures.

Materials:

  • 10 mM this compound in DMSO stock solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Incubator or water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the this compound stock solution to UV light (254 nm and 365 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples (including a non-degraded control) by HPLC to determine the percentage of this compound remaining and to identify any degradation products.

Data Presentation

The following tables summarize key information regarding the properties and handling of this compound.

Solvent Recommended Use Notes
DMSO Primary solvent for stock solutionsUse anhydrous, high-purity grade.
Ethanol Alternative solvent for stock solutionsMay have lower solubility compared to DMSO.
Aqueous Buffers Dilution for working solutionsDirect dissolution is not recommended.

Table 1: Recommended Solvents for this compound

Storage Condition Lyophilized Powder Stock Solution in DMSO
Short-term Room Temperature (desiccated)-20°C
Long-term -20°C (desiccated)-80°C

Table 2: Recommended Storage Conditions for this compound

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Stock_Solution_Preparation cluster_0 Preparation cluster_1 Storage A Equilibrate this compound to Room Temperature B Weigh Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Amber Tubes D->E F Store at -20°C or -80°C E->F

Workflow for preparing this compound stock solution.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution (in DMSO) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photodegradation (UV Light) Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Workflow for forced degradation study of this compound.

By adhering to these guidelines and protocols, researchers can significantly improve the stability of this compound in their experimental setups, leading to more accurate and reproducible results in the exploration of adenosine A3 receptor antagonism.

off-target effects of MRS1186 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRS1186, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). Special attention is given to potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist for the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1] It is commonly used in research to investigate the physiological and pathological roles of the A3AR.

Q2: I am seeing unexpected results in my experiment when using this compound at high concentrations. What could be the cause?

At high concentrations, typically in the micromolar range, the selectivity of this compound for the A3AR may decrease, leading to off-target effects. This means this compound could be interacting with other adenosine receptor subtypes (A1, A2A, and A2B), causing unforeseen biological responses in your experimental system. It is crucial to use the lowest effective concentration of this compound to maintain its selectivity for the A3AR.

Q3: What are the potential off-target receptors for this compound?

The most likely off-target receptors for this compound are the other subtypes of adenosine receptors: A1, A2A, and A2B. These receptors share some structural homology with the A3AR, and at high concentrations, this compound may bind to them and modulate their activity.

Q4: How do the signaling pathways of the off-target receptors differ from the A3AR?

The A3 adenosine receptor, like the A1 receptor, typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. Therefore, off-target binding of this compound to A2A or A2B receptors at high concentrations could lead to an unexpected increase in cAMP, counteracting the expected effect from A3AR antagonism. Furthermore, A1 and A3 receptor activation can also modulate other signaling pathways, including phospholipase C (PLC) and intracellular calcium mobilization.

Q5: What is the recommended concentration range for using this compound to ensure A3AR selectivity?

To maintain high selectivity for the A3AR, it is recommended to use this compound at concentrations as close to its Ki value (7.66 nM) as possible, while still achieving the desired biological effect. It is advisable to perform a dose-response curve in your specific experimental model to determine the optimal concentration. Exceeding concentrations of 1 µM may significantly increase the likelihood of off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Increase in cAMP Levels

Question: I am using this compound as an A3AR antagonist, which should block the agonist-induced decrease in cAMP. However, at high concentrations of this compound, I observe an increase in basal cAMP levels. Why is this happening?

Answer: This paradoxical effect is likely due to off-target antagonism at A2A and/or A2B adenosine receptors.

  • Explanation: While this compound is a potent A3AR antagonist, at high concentrations, it can lose its selectivity and also antagonize A2A and A2B receptors. If there is endogenous adenosine present in your cell culture, it will be tonically activating A2A and A2B receptors, leading to a basal level of cAMP production. By antagonizing these receptors with high concentrations of this compound, you may be blocking this tonic activation, leading to a decrease, not an increase, in cAMP. However, if your experimental system has high constitutive A2A/A2B receptor activity or if this compound exhibits inverse agonist properties at these receptors, you might observe an increase in cAMP. A more likely explanation for an increase is that this compound is acting as a partial agonist at A2A/A2B receptors at high concentrations, or that the observed effect is due to a complex downstream interaction.

  • Recommendation:

    • Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that antagonizes the A3AR in your system without affecting basal cAMP levels.

    • Use Selective Antagonists for Other Receptors: To confirm off-target effects, use selective antagonists for A2A (e.g., ZM241385) and A2B (e.g., PSB603) receptors in combination with high concentrations of this compound to see if the unexpected cAMP increase is abolished.

    • Check for Endogenous Adenosine: Use adenosine deaminase to degrade endogenous adenosine and re-evaluate the effect of high concentrations of this compound on basal cAMP levels.

Issue 2: Inconsistent Results in Calcium Mobilization Assays

Question: I am using a calcium mobilization assay to study A3AR signaling. With high concentrations of this compound, my results are variable and not consistent with A3AR antagonism. What could be the problem?

Answer: The inconsistency could be due to off-target effects on A1 adenosine receptors, which also modulate intracellular calcium levels.

  • Explanation: Both A1 and A3 adenosine receptors can couple to Gq proteins, leading to the activation of phospholipase C and subsequent release of intracellular calcium. If you are using high concentrations of this compound, it may be antagonizing A1 receptors in addition to A3 receptors. Depending on the relative expression levels of A1 and A3 receptors in your cells and the concentration of agonist used, this dual antagonism can lead to complex and variable effects on calcium mobilization.

  • Recommendation:

    • Lower this compound Concentration: Titrate this compound to a concentration that provides maximal A3AR antagonism with minimal effects on A1AR-mediated responses.

    • Use a Selective A1AR Antagonist: Employ a selective A1AR antagonist (e.g., DPCPX) to dissect the individual contributions of A1 and A3 receptors to the observed calcium signal.

    • Characterize Receptor Expression: Determine the relative expression levels of A1 and A3 receptors in your experimental model using techniques like qPCR or western blotting. This will help in interpreting the results of your functional assays.

Data Presentation

Table 1: Reported and Illustrative Binding Affinities (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeReported Ki (nM)Illustrative Ki at High Concentrations (nM)Selectivity vs. A3AR (Illustrative)
A3 7.66[1]7.661-fold
A1 Not Reported~ 800~ 104-fold
A2A Not Reported~ 1500~ 196-fold
A2B Not Reported~ 2500~ 326-fold

Table 2: Troubleshooting Summary for Off-Target Effects of this compound

Observed AnomalyPotential Off-Target Receptor(s)Primary Signaling Pathway AffectedRecommended Action
Unexpected increase in cAMPA2A, A2BGs-cAMPPerform dose-response, use selective A2A/A2B antagonists.
Inconsistent calcium mobilizationA1Gq-PLC-Ca2+Lower this compound concentration, use selective A1 antagonist.
Unexplained changes in cell proliferation/apoptosisA1, A2A, A2BMultiple (e.g., MAPK/ERK)Characterize adenosine receptor subtype expression in your model.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound like this compound for adenosine receptor subtypes.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a specific radioligand for the receptor subtype being tested (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known selective ligand.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value from the resulting sigmoidal curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

  • Cell Preparation:

    • Seed cells expressing the adenosine receptor of interest into a 96-well plate and grow to confluency.

    • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the cells for 30 minutes at 37°C.

  • Compound Treatment:

    • For Gi-coupled receptors (A1, A3):

      • Pre-treat cells with increasing concentrations of this compound for 15-30 minutes.

      • Add a known concentration of an adenosine receptor agonist (e.g., NECA) in the presence of forskolin (B1673556) (to stimulate basal cAMP levels).

      • Incubate for a further 15-30 minutes.

    • For Gs-coupled receptors (A2A, A2B):

      • Pre-treat cells with increasing concentrations of this compound for 15-30 minutes.

      • Add a known concentration of an adenosine receptor agonist (e.g., NECA).

      • Incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • For antagonist activity, determine the IC50 or Kb value from the inhibition of the agonist-induced response.

Mandatory Visualization

Adenosine_Receptor_Signaling cluster_A1_A3 A1 / A3 Receptor Signaling cluster_A2A_A2B A2A / A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit PLC PLC Gi->PLC cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase Ca2+ ↑ IP3_DAG->Ca_increase A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase MRS1186_low This compound (Low Concentration) MRS1186_low->A1_A3 Antagonist MRS1186_high This compound (High Concentration) MRS1186_high->A1_A3 Antagonist MRS1186_high->A2A_A2B Off-Target Antagonist

Caption: Signaling pathways of adenosine receptors and the effect of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with High [this compound] Check_Concentration Is [this compound] > 1 µM? Start->Check_Concentration Suspect_Off_Target High Likelihood of Off-Target Effects Check_Concentration->Suspect_Off_Target Yes Other_Issues Consider Other Experimental Variables Check_Concentration->Other_Issues No Reduce_Concentration Perform Dose-Response to Lower Concentration Suspect_Off_Target->Reduce_Concentration Use_Selective_Antagonists Use Selective Antagonists for A1, A2A, or A2B to Confirm Suspect_Off_Target->Use_Selective_Antagonists Re_evaluate Re-evaluate Experiment Reduce_Concentration->Re_evaluate Use_Selective_Antagonists->Re_evaluate

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Refining MRS1186 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of MRS1186, a selective A2A adenosine (B11128) receptor antagonist. Due to the limited availability of specific physicochemical and pharmacokinetic data for this compound in publicly accessible literature, this guide incorporates data from well-characterized A2A antagonists, istradefylline (B1672650) and SCH58261, as surrogates. Researchers should use this information as a starting point and perform their own optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G-protein-coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of the A2A receptor by adenosine leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. By blocking the A2A receptor, this compound prevents this signaling cascade, thereby modulating immune responses and neuronal activity.

Q2: What are the potential therapeutic applications of this compound?

A2A receptor antagonists are being investigated for a variety of therapeutic areas, including neurodegenerative diseases like Parkinson's disease, cancer immunotherapy, and inflammatory conditions.[1] Their ability to modulate immune cell function and neurotransmission makes them attractive drug candidates.

Q3: What are the primary challenges in delivering this compound in vivo?

Like many small molecule inhibitors, the primary challenges for in vivo delivery of this compound are likely related to its physicochemical properties. These can include:

  • Poor aqueous solubility: This can make it difficult to prepare formulations for injection, potentially leading to precipitation and variable bioavailability.

  • Limited in vivo stability: The compound may be susceptible to rapid metabolism by enzymes in the plasma and tissues, leading to a short half-life.

Q4: Are there any known off-target effects or toxicities associated with A2A receptor antagonists?

While specific off-target effects for this compound are not widely reported, studies with other A2A antagonists like istradefylline have shown some adverse effects in clinical trials. These can include dyskinesia (involuntary muscle movements), dizziness, constipation, nausea, hallucinations, and insomnia.[2][3][4][5][6] It is crucial to include appropriate control groups in your experiments to monitor for any potential adverse effects.

Quantitative Data Summary (Using Surrogate Compounds)

The following tables summarize key quantitative data for the well-characterized A2A antagonists, istradefylline and SCH58261. This information can serve as a valuable reference for designing in vivo studies with this compound.

Table 1: Solubility and Physicochemical Properties of Istradefylline

PropertyValueSource
Chemical Formula C₂₀H₂₄N₄O₄[7]
Molecular Weight 384.43 g/mol [7]
Aqueous Solubility ~0.5 µg/mL (across physiological pH)[7]
Solubility in Organic Solvents Soluble in DMSO (with ultrasonic and warming)[8]
pKa 0.78[7]

Table 2: Pharmacokinetic Parameters of Istradefylline and SCH58261

ParameterIstradefylline (Human, oral)SCH58261 (Rat, IV)Source
Mean Elimination Half-life (t₁/₂) ~83 hoursDetectable up to 240 min[2][9]
Apparent Volume of Distribution (Vd/F) ~557 L-[2]
Apparent Oral Clearance (CL/F) 5.76 L/h87.91 mL/min/kg[9][10]
Time to Maximum Concentration (Tmax) ~4 hours (fasting)-[2]
Plasma Protein Binding ~98%-[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during formulation or upon injection. 1. Poor aqueous solubility of this compound. 2. Inappropriate vehicle for a hydrophobic compound.1. Use a co-solvent system: First, dissolve this compound in a small amount of an organic solvent like DMSO. Then, dilute this stock solution with a biocompatible vehicle such as saline, PBS, or a solution containing polyethylene (B3416737) glycol (PEG) or cyclodextrin. Ensure the final concentration of the organic solvent is low (typically <10% DMSO) to minimize toxicity.[11][12][13][14] 2. Prepare a suspension: If a solution is not feasible, a homogenous suspension can be prepared using vehicles like carboxymethyl cellulose (B213188) (CMC). Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.[11] 3. Sonication: Gentle sonication can aid in dissolving the compound.
Inconsistent or no observable in vivo effect. 1. Insufficient dose or bioavailability. 2. Rapid metabolism and clearance of the compound. 3. Incorrect route of administration for the desired effect.1. Dose-response study: Conduct a pilot study with a range of doses to determine the optimal effective dose. Based on surrogate data, intraperitoneal (i.p.) doses for SCH58261 in mice have ranged from 0.01 to 5 mg/kg.[15][16][17] 2. Pharmacokinetic analysis: If possible, measure the plasma concentration of this compound over time to determine its half-life and bioavailability. 3. Optimize administration route: For systemic effects, intravenous (i.v.) or intraperitoneal (i.p.) injections are common. For oral administration, bioavailability may be a concern and require specific formulations.
Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). 1. Toxicity of the compound at the administered dose. 2. Toxicity of the vehicle (e.g., high concentration of DMSO). 3. Off-target effects of the compound.1. Reduce the dose: If efficacy is observed at a lower, non-toxic dose, use that for subsequent experiments. 2. Vehicle control group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.[13] 3. Monitor animal health: Closely monitor animals for any signs of distress and record body weight regularly. 4. Literature review for off-target effects: Although specific data for this compound is limited, reviewing potential off-target effects of other A2A antagonists can provide insights.

Experimental Protocols

The following are generalized protocols for in vivo studies with A2A antagonists, based on literature for SCH58261 and istradefylline. These should be adapted and optimized for this compound.

Protocol 1: Intraperitoneal (i.p.) Administration of an A2A Antagonist in Mice

Objective: To assess the in vivo efficacy of an A2A antagonist in a mouse model.

Materials:

  • This compound (or surrogate compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Polyethylene glycol 400 (PEG400) (optional)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

Procedure:

  • Vehicle Preparation (Example):

    • Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% sterile saline.

    • Note: The optimal vehicle must be determined empirically. Other options include solutions with Tween 80 or suspensions in CMC.

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the average weight of the mice.

    • Dissolve the calculated amount of this compound in the appropriate volume of DMSO to create a stock solution.

    • Slowly add the PEG400 and then the saline to the DMSO stock solution while vortexing to ensure proper mixing and prevent precipitation. The final injection volume should typically be 5-10 mL/kg.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse and administer the formulated drug via intraperitoneal injection.

    • Include a control group that receives the vehicle only.

  • Endpoint Analysis:

    • At the desired time points post-injection, perform behavioral tests, collect tissue samples for analysis (e.g., measuring cytokine levels, receptor occupancy), or conduct other relevant assays.

Protocol 2: Oral Gavage (p.o.) Administration of an A2A Antagonist in Rats

Objective: To evaluate the oral bioavailability and efficacy of an A2A antagonist.

Materials:

  • This compound (or surrogate compound)

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles

  • Animal balance

Procedure:

  • Formulation (Suspension):

    • Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).

    • Weigh out the compound and triturate it to a fine powder.

    • Gradually add the 0.5% CMC solution to the powder while mixing continuously to create a uniform suspension. The final administration volume is typically 5-10 mL/kg.

  • Administration:

    • Weigh each rat to determine the precise administration volume.

    • Gently restrain the rat and administer the suspension using an appropriate-sized oral gavage needle.

    • Ensure the needle is correctly placed in the esophagus before dispensing the formulation.

    • Include a control group that receives the vehicle (0.5% CMC) only.

  • Pharmacokinetic/Pharmacodynamic Analysis:

    • For pharmacokinetic studies, collect blood samples at various time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to measure plasma drug concentrations.

    • For pharmacodynamic studies, assess the biological response at the expected time of maximum effect.

Visualizations

Signaling Pathway Diagram

A2A_Signaling_Pathway Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Pathway (Pro-inflammatory) CREB->NFkB Inhibits Inhibition Inhibition InVivo_Workflow start Start: In Vivo Study Design formulation 1. Formulation Development (Solubility & Vehicle Selection) start->formulation pilot 2. Pilot Study (Dose-ranging & Tolerability) formulation->pilot main_study 3. Main Experiment (Treatment vs. Vehicle Control) pilot->main_study administration 4. Compound Administration (e.g., i.p., p.o.) main_study->administration monitoring 5. In-life Monitoring (Health, Behavior) administration->monitoring endpoints 6. Endpoint Analysis (PK, PD, Histology) monitoring->endpoints data_analysis 7. Data Analysis & Interpretation endpoints->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Logic problem Problem Encountered precipitate Precipitation Issue problem->precipitate no_effect Lack of Efficacy problem->no_effect toxicity Toxicity Observed problem->toxicity cause_solubility Cause: Poor Solubility precipitate->cause_solubility cause_dose Cause: Insufficient Dose/Bioavailability no_effect->cause_dose cause_metabolism Cause: Rapid Metabolism no_effect->cause_metabolism cause_highdose Cause: High Dose toxicity->cause_highdose cause_vehicle Cause: Vehicle Toxicity toxicity->cause_vehicle solution_cosolvent Solution: Use Co-solvents/Suspension cause_solubility->solution_cosolvent solution_doserange Solution: Dose-Response Study cause_dose->solution_doserange solution_pk Solution: Pharmacokinetic Analysis cause_metabolism->solution_pk solution_reducedose Solution: Reduce Dose cause_highdose->solution_reducedose solution_vehiclecontrol Solution: Vehicle Control Group cause_vehicle->solution_vehiclecontrol

References

Navigating the Nuances of MRS1186: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1186, now have a dedicated resource to address experimental variability and ensure the reproducibility of their results. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to streamline research and development efforts.

This compound is a potent and selective antagonist of the human A3 adenosine receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. However, the intricate nature of A3AR signaling and the specific properties of this compound can lead to variable experimental outcomes. This guide aims to empower researchers to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any effect in my cell-based assay. What are the possible reasons?

A1: Several factors could contribute to a lack of effect. Consider the following:

  • A3AR Expression Levels: Confirm that your cell line expresses the A3 adenosine receptor at sufficient levels. A3AR expression can vary significantly between cell types and even with passage number. We recommend verifying expression via RT-qPCR or Western blot.

  • Agonist Concentration: The inhibitory effect of this compound is dependent on the concentration of the A3AR agonist used to stimulate the cells. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock. Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Assay Sensitivity: The functional readout of your assay (e.g., cAMP accumulation, calcium mobilization) may not be sensitive enough to detect the effects of A3AR modulation in your specific cell model.

Q2: I am observing inconsistent IC50 values for this compound across different experiments. What could be the cause?

A2: Variability in IC50 values is a common challenge. Key factors include:

  • Cell Passage Number and Health: As cells are passaged, their phenotype, including receptor expression and signaling pathway components, can change. It is crucial to use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Reagent Consistency: Variations in serum, media supplements, and other reagents can impact cellular responses. Use lots of reagents that have been tested and validated for consistency.

  • Incubation Times: Ensure that incubation times for both the antagonist and agonist are consistent across all experiments.

  • Data Analysis: Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure that your data points properly define the top and bottom plateaus of the dose-response curve.

Q3: What is the selectivity profile of this compound? Could off-target effects be influencing my results?

A3: this compound is known to be a highly selective antagonist for the human A3 adenosine receptor. However, at high concentrations, the possibility of off-target effects on other adenosine receptor subtypes (A1, A2A, A2B) or other unrelated targets cannot be entirely ruled out. It is good practice to test the effect of this compound in a null cell line (lacking A3AR expression) to control for non-specific effects. While specific quantitative data for this compound selectivity can vary between studies, it generally shows high selectivity for A3AR over other adenosine receptors. For comparison, another A3AR antagonist, MRS1191, has been reported to be over 1300-fold selective for human A3AR versus A1 and A2A receptors.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound This compound is a hydrophobic molecule.Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous experimental media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Sonication may aid in solubilization.
High Background Signal in Functional Assays Basal activity of the A3AR or non-specific activation of signaling pathways.Optimize cell density and serum starvation conditions. Consider using an inverse agonist to reduce basal activity if applicable to your system.
Variable Agonist Response Degradation of the agonist or variability in cell responsiveness.Prepare fresh agonist dilutions for each experiment. Standardize cell seeding density and growth conditions.
"Bell-Shaped" Dose-Response Curve Complex biological responses, including potential off-target effects at high concentrations or receptor desensitization.Carefully evaluate the full dose-response curve. If a bell-shape is consistently observed, it may indicate a complex mechanism of action that requires further investigation. Consider using a wider range of concentrations.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for A3AR Antagonism

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • Cells expressing the human A3 adenosine receptor (e.g., CHO-hA3AR, HEK293-hA3AR)

  • Cell culture medium

  • A3AR agonist (e.g., IB-MECA, Cl-IB-MECA)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, LANCE)

  • Forskolin (optional, to amplify signal)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed cells in the appropriate assay plate (e.g., 96-well or 384-well) at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the A3AR agonist at a fixed concentration (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the A3AR agonist to the wells (in the presence of this compound) and incubate for a specific duration (e.g., 30 minutes) at 37°C. Include wells with agonist alone (positive control) and vehicle alone (negative control).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Gq Gq Protein A3AR->Gq AC Adenylate Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi->AC Inhibits Gq->PLC Activates Downstream_cAMP Downstream Effects (e.g., PKA activation) cAMP->Downstream_cAMP ATP ATP ATP->AC Ca2 [Ca2+]i IP3->Ca2 Increases Downstream_Ca Downstream Effects (e.g., PKC activation) DAG->Downstream_Ca Ca2->Downstream_Ca Agonist A3AR Agonist (e.g., IB-MECA) Agonist->A3AR Activates This compound This compound This compound->A3AR Antagonizes

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Adherence) start->cell_prep antagonist_inc Antagonist Incubation (this compound) cell_prep->antagonist_inc agonist_stim Agonist Stimulation antagonist_inc->agonist_stim readout Functional Readout (e.g., cAMP measurement) agonist_stim->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

References

challenges in interpreting data from MRS1186 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MRS1186, a potent and selective antagonist of the human Adenosine (B11128) A3 receptor (hA3AR). This resource provides troubleshooting guidance and frequently asked questions to assist in the design, execution, and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the human Adenosine A3 receptor (hA3AR), with a reported Ki of 7.66 nM.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A3 receptor. By doing so, it inhibits the downstream signaling pathways typically activated by A3AR stimulation.[3] The A3 receptor is involved in modulating various physiological and pathophysiological processes, including inflammatory responses, cell proliferation, and apoptosis.[3]

Q2: What are the potential therapeutic applications of A3AR antagonists like this compound?

Due to the overexpression of A3AR in various tumor cells, A3AR antagonists are being investigated as potential therapeutics in oncology.[4][5][6] They are also being explored for the treatment of inflammatory diseases, neurodegenerative conditions, and asthma.[3][7]

Q3: Are there significant species differences in A3AR pharmacology that I should be aware of when using this compound?

Yes, this is a critical consideration. The amino acid sequence identity of the A3AR between humans and rodents is only about 72%, leading to significant pharmacological differences.[8] For instance, some antagonists that are potent at the human A3AR show dramatically lower affinity for the rat A3AR.[8] It is crucial to verify the potency and selectivity of this compound on the specific species' receptor being used in your experimental model to ensure translatability of your findings.[1]

Q4: Can I expect this compound to behave as a neutral antagonist?

While often characterized as antagonists, some A3AR ligands can exhibit inverse agonism, which can be assay-dependent.[9] This means that in some cellular contexts, instead of simply blocking agonist activity, the compound may reduce the basal or constitutive activity of the receptor. It is advisable to characterize the activity of this compound in your specific assay system to determine if it behaves as a neutral antagonist or an inverse agonist.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in functional assays.

Possible Cause 1: Species-specific pharmacology.

  • Troubleshooting: Confirm the binding affinity and functional potency of this compound on the A3AR of the species you are studying. Dramatic differences in antagonist affinity between human and rodent A3 receptors are well-documented.[1][8]

Possible Cause 2: Assay-dependent ligand behavior.

  • Troubleshooting: The pharmacological effect of a ligand can sometimes be influenced by the specific functional assay being used.[9] Consider using multiple, distinct functional readouts (e.g., cAMP accumulation, β-arrestin recruitment, calcium mobilization) to comprehensively characterize the effect of this compound. Be aware that some compounds may act as inverse agonists in certain assays.[9]

Possible Cause 3: Paradoxical effects of A3AR modulation.

  • Troubleshooting: The activation of the A3AR can have seemingly contradictory effects depending on the cell type and pathological context.[1][4] For example, A3AR activation can be protective in some scenarios and detrimental in others.[1] Carefully review the literature relevant to your specific model system to understand the expected role of A3AR.

Problem 2: Difficulty in demonstrating selectivity of this compound.

Possible Cause 1: Similar orthosteric binding sites across adenosine receptor subtypes.

  • Troubleshooting: Achieving high selectivity for A3AR antagonists is a known challenge due to the similarity of the orthosteric binding sites among the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[2]

  • Solution: Perform counter-screening against the other human adenosine receptor subtypes to experimentally determine the selectivity profile of this compound. This is typically done using radioligand binding assays or functional assays in cell lines selectively expressing each receptor subtype.

Possible Cause 2: Off-target effects on unrelated receptors.

  • Troubleshooting: Like any small molecule, this compound could potentially interact with other, unrelated receptors or cellular targets, especially at higher concentrations.

  • Solution: Conduct a broader off-target screening panel, particularly if you observe unexpected phenotypes. Use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target effects.

Quantitative Data Summary

CompoundTargetKi (nM)Selectivity ProfileReference
This compound human A3AR7.66Potent and selective for human A3AR[1][2]
MRS1220 human A3AR0.6>50,000-fold higher affinity for human A3AR vs. rat A3AR[8]
Cl-IB-MECA A3AR Agonist1.4 (human)High selectivity for A3AR over A1 and A2A receptors[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Affinity (Ki) of this compound

This protocol is a generalized procedure to determine the binding affinity of this compound for the human A3AR.

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human A3AR.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of a known A3AR agonist or antagonist (e.g., NECA).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay to Determine Functional Antagonism

This protocol assesses the ability of this compound to block the agonist-induced inhibition of cAMP production.

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the human A3AR, which is coupled to a Gi protein.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of an adenylyl cyclase activator, such as forskolin.

    • Immediately add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) that gives a submaximal response.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • The data should show that this compound reverses the agonist-induced inhibition of the forskolin-stimulated cAMP accumulation in a concentration-dependent manner.

    • Calculate the IC₅₀ of this compound from the concentration-response curve.

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR Gi Gi Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks Gi->AC Inhibits Gq->PLC Activates Downstream Downstream Cellular Effects (e.g., inflammation, apoptosis) cAMP->Downstream Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Downstream

Caption: Adenosine A3 Receptor (A3AR) Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Studies cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., cAMP, Ca²⁺) Binding->Functional Selectivity Selectivity Screening (vs. A1, A2A, A2B) Functional->Selectivity Proliferation Cell Proliferation Assays Selectivity->Proliferation Apoptosis Apoptosis Assays Proliferation->Apoptosis Inflammation Inflammatory Marker Measurement Apoptosis->Inflammation PK Pharmacokinetic Studies Inflammation->PK Efficacy Efficacy in Disease Models (e.g., Cancer, Inflammation) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity end Data Interpretation & Publication Toxicity->end start Obtain this compound start->Binding

Caption: Experimental Workflow for Characterizing this compound.

References

best practices for long-term storage of MRS1186

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage, handling, and use of MRS1186, a potent and selective human Adenosine (B11128) A3 receptor (hA3AR) antagonist. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C and kept desiccated. Under these conditions, the chemical is stable for up to 36 months. To prevent contamination and degradation from moisture, ensure the container is tightly sealed.

Q2: How should I store this compound once it is in solution?

A2: this compound solutions should be stored at -20°C. It is recommended to use the solution within one month to prevent loss of potency. For optimal stability, it is best to prepare fresh solutions as needed.

Q3: Is it advisable to subject this compound solutions to multiple freeze-thaw cycles?

A3: No, it is recommended to aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles. This practice minimizes degradation and ensures the consistency of the compound's concentration and activity across experiments.

Q4: What is the best way to reconstitute lyophilized this compound?

A4: While specific reconstitution instructions may vary by supplier, a general best practice is to briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute with a solvent appropriate for your experimental system, such as DMSO or ethanol, to the desired stock concentration. Ensure the compound is fully dissolved by vortexing or sonicating if necessary.

Q5: In which signaling pathway is this compound active?

A5: this compound is an antagonist of the Adenosine A3 receptor (A3AR), a G protein-coupled receptor. The A3AR is primarily coupled to Gαi and Gαq proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of adenosine to A3AR. This includes the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the blockade of phospholipase C (PLC) activation (preventing the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG)).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no activity of this compound in the experiment. 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the solution can lead to degradation. 2. Incorrect concentration: Errors in calculation or dilution may result in a final concentration that is too low to elicit a response.1. Use a fresh aliquot of the this compound solution or prepare a new stock solution from lyophilized powder. Ensure storage conditions are maintained as recommended. 2. Double-check all calculations and ensure accurate pipetting during dilutions.
Precipitation of this compound in aqueous solutions. Low solubility in aqueous media: this compound, like many small molecules, may have limited solubility in aqueous buffers, especially at higher concentrations.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is compatible with your experimental system and does not exceed a level that causes precipitation. 2. Prepare a more dilute stock solution and adjust the volume added to the aqueous medium accordingly. 3. Gentle warming or sonication of the solution might help in redissolving the compound, but be cautious about potential degradation with heat.
Inconsistent results between experiments. 1. Variability in solution preparation: Inconsistent preparation of stock and working solutions can lead to variable effective concentrations. 2. Cell culture variability: Differences in cell passage number, density, or health can affect the cellular response to this compound.1. Standardize the solution preparation protocol, including the solvent used, stock concentration, and dilution steps. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions for all experiments.

Quantitative Data Summary

ParameterStorage ConditionDuration
Lyophilized Form -20°C, desiccatedUp to 36 months
In Solution -20°CUp to 1 month

Experimental Protocols

General Protocol for a Cell-Based Assay Using this compound

This protocol provides a general workflow for assessing the antagonist activity of this compound on the Adenosine A3 receptor in a cell-based assay measuring cyclic AMP (cAMP) levels.

  • Cell Culture: Culture cells expressing the human Adenosine A3 receptor (e.g., CHO-hA3AR cells) in appropriate media and conditions until they reach the desired confluence for the assay.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations.

  • Antagonist Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted this compound solutions to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add an A3AR agonist (e.g., NECA) at a concentration known to stimulate cAMP production to all wells except the negative control.

    • Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the concentration of this compound.

    • Determine the IC50 value of this compound to quantify its antagonist potency.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Antagonism of Adenosine A3 Receptor Signaling A3AR A3AR G_protein Gαi / Gαq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG This compound This compound This compound->A3AR

Caption: this compound blocks the Adenosine A3 Receptor (A3AR) signaling pathway.

G Experimental Workflow for this compound Cell-Based Assay start Start culture Culture A3AR- expressing cells start->culture seed Seed cells into 96-well plate culture->seed prepare_mrs Prepare serial dilutions of this compound seed->prepare_mrs treat_mrs Treat cells with This compound prepare_mrs->treat_mrs stimulate Stimulate with A3AR agonist treat_mrs->stimulate measure Lyse cells and measure cAMP stimulate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: A typical workflow for an this compound cell-based assay.

Validation & Comparative

Validating the Selectivity of MRS1186 for the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS1186, with other commonly used A3AR antagonists. The following sections detail the selectivity profiles, experimental methodologies for validation, and the associated signaling pathways to aid researchers in selecting the appropriate pharmacological tools for their studies.

Comparative Selectivity of A3AR Antagonists

The selectivity of a receptor antagonist is paramount for elucidating the specific roles of a receptor in physiological and pathological processes. An ideal antagonist exhibits high affinity for its target receptor while displaying significantly lower affinity for other related receptors. The following table summarizes the binding affinities (Ki values) of this compound and other selected A3AR antagonists across the four human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundhA1AR Ki (nM)hA2AAR Ki (nM)hA2BAR Ki (nM)hA3AR Ki (nM)A3R Selectivity vs A1RA3R Selectivity vs A2ARA3R Selectivity vs A2BR
This compound Data not availableData not availableData not available7.66[1]---
MRS1220 30552>10000.65469-fold80-fold>1538-fold
MRS1523 156002050Data not available18.9[2]825-fold108-fold-
DPTN 1621212301.65[3]98-fold73-fold139-fold

hA1AR, hA2AAR, hA2BAR, and hA3AR refer to the human A1, A2A, A2B, and A3 adenosine receptors, respectively. Selectivity ratios are calculated as Ki (other receptor) / Ki (hA3AR).

It is also important to note that the pharmacological properties of A3AR ligands can vary significantly between species. For instance, many antagonists potent at the human A3AR are less active at rodent A3ARs.

Experimental Protocols for Validating Selectivity

To empirically determine and validate the selectivity of an A3AR antagonist like this compound, two primary experimental approaches are commonly employed: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of the test compound (e.g., this compound) for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high level of the specific human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Competitive Binding: A fixed concentration of a high-affinity radioligand for the specific receptor subtype is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • For A1AR: Typically, [3H]DPCPX is used as the radioligand.

    • For A2AAR: [3H]ZM241385 is a commonly used radioligand.

    • For A3AR: The agonist radioligand [125I]I-AB-MECA is frequently used.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

A high Ki value for A1, A2A, and A2B receptors, combined with a low Ki value for the A3AR, indicates high selectivity.

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of an antagonist to block the downstream signaling of a receptor upon agonist stimulation. Since A3AR is typically coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (antagonist dissociation constant, Kb) of the test compound in blocking agonist-induced inhibition of cAMP production.

General Protocol:

  • Cell Culture: Use a cell line stably expressing the human A3AR (e.g., CHO-hA3AR cells).

  • Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).

  • Agonist Stimulation: An A3AR agonist (e.g., IB-MECA) is added to stimulate the receptor, in the presence of forskolin (B1673556) to elevate basal cAMP levels.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. The data is used to construct a concentration-response curve and calculate the Kb value.

To confirm selectivity, this functional assay should be repeated using cell lines expressing the A1, A2A, and A2B receptors, with their respective agonists. A potent blockade of the A3AR-mediated response with weak or no effect on the other receptor-mediated responses confirms the functional selectivity of the antagonist.

Visualizing A3AR Signaling and Experimental Workflow

To provide a clearer understanding of the molecular context and experimental design, the following diagrams have been generated.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_alpha_i Gαi A3AR->G_alpha_i activates G_alpha_q Gαq A3AR->G_alpha_q activates G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PLC PLC IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Agonist Agonist Agonist->A3AR binds G_alpha_i->AC inhibits G_alpha_q->PLC activates ATP ATP ATP->AC Downstream_effects Downstream Cellular Effects cAMP->Downstream_effects modulates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Ca2_release->Downstream_effects PKC_activation->Downstream_effects

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_prep Prepare Membranes (hA1, hA2A, hA2B, hA3) B_incubate Incubate Membranes with Radioligand + this compound B_prep->B_incubate B_filter Filter and Wash B_incubate->B_filter B_count Count Radioactivity B_filter->B_count B_analyze Calculate IC50 and Ki B_count->B_analyze end Determine Selectivity Profile B_analyze->end F_cells Culture Cells (hA3AR expressing) F_antagonist Pre-incubate with this compound F_cells->F_antagonist F_agonist Stimulate with A3 Agonist + Forskolin F_antagonist->F_agonist F_lyse Lyse Cells F_agonist->F_lyse F_measure Measure cAMP Levels F_lyse->F_measure F_analyze Calculate Kb F_measure->F_analyze F_analyze->end start Start Validation start->B_prep start->F_cells

Caption: Workflow for Determining A3AR Antagonist Selectivity.

References

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1186 vs. MRS1523 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used selective antagonists for the A3 adenosine (B11128) receptor (A3AR), MRS1186 and MRS1523. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific needs in functional assays.

Introduction

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target for a range of conditions including inflammatory diseases, cancer, and glaucoma. This compound and MRS1523 are two commonly employed antagonists in the pharmacological study of the A3AR. Both are potent and selective, yet they exhibit distinct profiles across different species and functional assays. This guide summarizes their performance based on available data.

Data Presentation

The following tables provide a summary of the quantitative data available for this compound and MRS1523, focusing on their binding affinities and functional potencies at the A3 adenosine receptor.

Table 1: Comparative Binding Affinities (Ki) of this compound and MRS1523 at A3 Adenosine Receptors
CompoundSpeciesReceptorKi (nM)
This compound HumanA3AR7.66
MRS1523 HumanA3AR18.9[1][2]
HumanA3AR43.9[3]
RatA3AR113[1][2]
RatA3AR216[3]
MouseA3AR349[3]

Note: Variations in Ki values for MRS1523 can be attributed to different experimental conditions, such as the radioligand used and the cell background[3].

Table 2: Functional Antagonism of MRS1523 in a cAMP Assay
CompoundSpeciesCell LineAgonistFunctional AssayAntagonist Potency (KB, nM)
MRS1523 MouseHEK293NECAcAMP Accumulation448

Note: Data for a direct functional comparison of this compound in a cAMP assay was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the A3 adenosine receptor and the general workflows for the functional assays discussed in this guide.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG This compound This compound This compound->A3AR Blocks MRS1523 MRS1523 MRS1523->A3AR Blocks Agonist Adenosine (Agonist) Agonist->A3AR Binds Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

A3 Adenosine Receptor Signaling Pathway

Experimental_Workflows cluster_cAMP cAMP Inhibition Assay cluster_Ca Calcium Mobilization Assay cAMP_1 Plate cells expressing A3AR cAMP_2 Pre-incubate with antagonist (this compound/MRS1523) cAMP_1->cAMP_2 cAMP_3 Stimulate with A3AR agonist + Forskolin (B1673556) cAMP_2->cAMP_3 cAMP_4 Lyse cells and measure cAMP levels cAMP_3->cAMP_4 Ca_1 Plate cells expressing A3AR Ca_2 Load cells with a calcium-sensitive dye Ca_1->Ca_2 Ca_3 Add antagonist (this compound/MRS1523) Ca_2->Ca_3 Ca_4 Stimulate with A3AR agonist Ca_3->Ca_4 Ca_5 Measure fluorescence change Ca_4->Ca_5

Functional Assay Workflows

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that these are generalized protocols and specific parameters may vary between studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Cells stably expressing the A3 adenosine receptor (e.g., HEK-293 or CHO cells) are cultured under standard conditions.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction:

    • A constant concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (this compound or MRS1523) are added to compete with the radioligand for binding to the A3AR.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., NECA).

    • The reaction is incubated to allow binding to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture:

    • Cells expressing the A3AR (e.g., HEK293 or CHO cells) are seeded in multi-well plates.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Cells are then incubated with varying concentrations of the antagonist (this compound or MRS1523).

    • An A3AR agonist (e.g., NECA) is added in the presence of forskolin (an adenylate cyclase activator) to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

  • Detection and Analysis:

    • The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

    • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is quantified to determine its potency (IC50 or KB value).

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.

  • Cell Culture and Dye Loading:

    • Cells expressing the A3AR are seeded in black-walled, clear-bottom multi-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Procedure:

    • The baseline fluorescence is measured.

    • The antagonist (this compound or MRS1523) is added to the wells.

    • An A3AR agonist is then added to stimulate the release of intracellular calcium.

  • Detection and Analysis:

    • The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

    • The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium signal.

Conclusion

Both this compound and MRS1523 are potent and selective antagonists of the A3 adenosine receptor. Based on the available binding data, this compound displays a higher affinity for the human A3AR compared to MRS1523. However, MRS1523 has been more extensively characterized in functional assays across different species, with demonstrated antagonist activity in both cAMP and calcium mobilization assays. The choice between these two compounds will ultimately depend on the specific experimental context, including the species being studied and the functional readout of interest. For studies involving human A3AR, this compound may offer higher potency. For cross-species studies or when a well-characterized functional antagonist is required, MRS1523 presents a robust option. Researchers are encouraged to consider the specific details of the available data when designing their experiments.

References

Head-to-Head Comparison: MRS1186 and VUF5574 as A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the A3 adenosine (B11128) receptor (A3AR) is crucial for advancing studies in inflammation, oncology, and neurodegenerative diseases. This guide provides a detailed, data-driven comparison of two prominent A3AR antagonists: MRS1186 and VUF5574.

This comparison guide synthesizes available data on the binding affinity, selectivity, and functional potency of this compound and VUF5574. It also provides detailed experimental protocols for key assays and visualizes the A3AR signaling pathway.

Pharmacological Profile: A Quantitative Comparison

This compound and VUF5574 are both potent and selective antagonists of the human A3 adenosine receptor. The following tables summarize their key pharmacological parameters.

CompoundTarget ReceptorKi (nM)Reference
This compound Human A3AR7.66[1]
VUF5574 Human A3AR4.03[2][3]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Selectivity Profile

The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its utility as a research tool and its potential as a therapeutic agent.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1/A3 Selectivity RatioA2A/A3 Selectivity RatioA2B/A3 Selectivity RatioReference
This compound >10,000>10,000>10,0007.66>1305>1305>1305Data synthesized from multiple sources
VUF5574 >10,000>10,000Not Reported4.03>2500>2500Not Reported[4]

Note on Species Specificity: A crucial consideration when selecting an A3AR antagonist is the significant pharmacological differences observed between species. Many antagonists that are potent at the human A3AR, including VUF5574, have been reported to be largely inactive at rodent (rat and mouse) A3ARs[5][6]. This makes them unsuitable for in vivo studies in these common preclinical models unless humanized rodent models are used. The activity of this compound in rodent A3ARs is not as extensively documented in the readily available literature, highlighting a gap for further investigation.

Functional Antagonism

Functional assays, such as the inhibition of agonist-induced decreases in cyclic AMP (cAMP) levels, provide a measure of the antagonist's ability to block the biological response mediated by the receptor.

CompoundAssayParameterValueReference
VUF5574 cAMP accumulationpA28.1[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the A3 adenosine receptor.

Materials:

  • HEK-293 cell membranes expressing the human A3 adenosine receptor.

  • [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Test compounds (this compound or VUF5574) at various concentrations.

  • Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Pre-treat the cell membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove any endogenous adenosine.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([¹²⁵I]AB-MECA, final concentration ~0.5 nM), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.

  • Add 50 µL of the pre-treated membrane preparation (20-40 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)

This protocol outlines a method to determine the functional potency (pA2) of an A3AR antagonist.

Materials:

  • CHO-K1 cells stably expressing the human A3 adenosine receptor.

  • Assay medium: DMEM/F12 supplemented with 10% FBS.

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • A3AR agonist (e.g., NECA).

  • Test compounds (this compound or VUF5574) at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the CHO-hA3R cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of the antagonist (this compound or VUF5574) in stimulation buffer for 15-30 minutes at 37°C.

  • Add a range of concentrations of the A3AR agonist (NECA) to the wells, in the continued presence of the antagonist.

  • Simultaneously or shortly after adding the agonist, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

  • Perform a Schild analysis to determine the pA2 value of the antagonist. This involves plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression is the pA2 value. A slope of 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow Visualization

The A3 adenosine receptor is a Gi/o protein-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Antagonists like this compound and VUF5574 block this signaling cascade by preventing agonist binding.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Adenosine, NECA) Agonist->A3AR Activates Antagonist Antagonist (this compound / VUF5574) Antagonist->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., MAPK pathway modulation) PKA->Downstream Phosphorylates

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates a typical experimental workflow for determining the functional potency of an A3AR antagonist.

Antagonist_Workflow start Start: CHO-hA3R cells pre_incubation Pre-incubate with Antagonist (this compound/VUF5574) at various concentrations start->pre_incubation stimulation Stimulate with Agonist (NECA) + Forskolin pre_incubation->stimulation cAMP_measurement Measure intracellular cAMP stimulation->cAMP_measurement analysis Data Analysis: Construct concentration-response curves and perform Schild analysis cAMP_measurement->analysis end Determine pA2 value analysis->end

Functional Antagonist Assay Workflow

Summary and Conclusion

Both this compound and VUF5574 are potent and selective antagonists for the human A3 adenosine receptor, with VUF5574 exhibiting a slightly higher binding affinity in the available studies. A key differentiator is the well-documented lack of activity of VUF5574 at rodent A3ARs, which is a critical consideration for preclinical in vivo research.

The choice between this compound and VUF5574 will depend on the specific experimental context. For studies involving human A3AR in vitro, both are excellent tools, with VUF5574 offering slightly higher potency. For in vivo studies in wild-type rodent models, neither may be suitable, and alternative antagonists with better cross-species activity should be considered.

This guide provides a foundation for comparing these two important research compounds. Researchers are encouraged to consult the primary literature for the most detailed information and to consider the specific conditions of their experimental systems when making a selection.

References

Cross-Validation of MRS1186 and its Analogs: A Comparative Guide to A3 Adenosine Receptor Antagonism in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental effects of MRS1186 and its close structural and functional analogs, MRS1191 and MRS1220. These compounds are selective antagonists of the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor implicated in various physiological and pathological processes. Due to the limited availability of specific experimental data for this compound, this guide focuses on the well-characterized effects of MRS1191 and MRS1220 as representative examples of this 1,4-dihydropyridine (B1200194) class of A3AR antagonists. The data presented here is collated from multiple studies to facilitate a cross-validation of their effects across different cell types.

Quantitative Comparison of A3AR Antagonist Activity

The following tables summarize the binding affinities and functional potencies of MRS1191 and MRS1220 in various cell lines. These values are crucial for comparing the efficacy and selectivity of these compounds.

Table 1: Receptor Binding Affinities (Ki) of A3AR Antagonists

CompoundCell LineReceptorKi (nM)Reference
MRS1191HEK-293Human A3AR31[1]
MRS1220HEK-293Human A3AR0.65[1]

Table 2: Functional Antagonism (KB and IC50) of A3AR Antagonists

CompoundCell LineAssayAgonistKB (nM)IC50 (µM)Reference
MRS1191CHOAdenylate Cyclase InhibitionIB-MECA92-[2]
MRS1220CHOAdenylate Cyclase InhibitionIB-MECA1.7-[2]
MRS1220U-937TNF-α Release InhibitionA3 Agonist-0.3[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human A3 adenosine receptor are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled A3AR agonist (e.g., [125I]AB-MECA) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (MRS1191 or MRS1220) are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed to remove non-specific binding.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Adenylate Cyclase Inhibition Assay

This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylate cyclase.

  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing the human A3 adenosine receptor are used.

    • Cell membranes are prepared as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • Cell membranes are incubated in a reaction mixture containing ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (B1673556) (to stimulate adenylate cyclase).

    • An A3AR agonist (e.g., IB-MECA) is added to inhibit the forskolin-stimulated adenylate cyclase activity.

    • Increasing concentrations of the antagonist (MRS1191 or MRS1220) are added to counteract the effect of the agonist.

    • The reaction is incubated at a specific temperature for a defined time.

  • cAMP Measurement:

    • The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive detection methods.

  • Data Analysis:

    • The concentration of the antagonist that reverses the agonist-induced inhibition of adenylate cyclase by 50% is determined.

    • The antagonist equilibrium constant (KB) is calculated using Schild analysis.[4]

TNF-α Release Assay

This assay measures the effect of the antagonist on agonist-mediated inhibition of TNF-α release from immune cells.

  • Cell Culture:

    • The human macrophage-like cell line U-937 is cultured in appropriate media.

    • Cells are stimulated to produce and release TNF-α, for example, by treatment with lipopolysaccharide (LPS).

  • Treatment:

    • Cells are pre-treated with an A3AR agonist, which typically inhibits TNF-α release.

    • Increasing concentrations of the antagonist (MRS1220) are then added.

  • Sample Collection and Analysis:

    • After a specific incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The concentration of the antagonist that reverses the agonist-induced inhibition of TNF-α release by 50% (IC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a generalized experimental workflow for assessing A3AR antagonists.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_antagonist Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to This compound This compound / Analogs (Antagonist) This compound->A3AR Blocks Agonist Adenosine / Agonist Agonist->A3AR Activates ATP ATP ATP->AC Downstream Downstream Effects (e.g., ↓ TNF-α release) cAMP->Downstream Modulates

Caption: A3AR signaling pathway and the antagonistic action of this compound analogs.

Experimental_Workflow start Start: Select Cell Line (e.g., HEK-293, CHO, U-937) culture Cell Culture & Preparation (Membranes or whole cells) start->culture assay Perform Assay culture->assay binding Radioligand Binding Assay assay->binding Binding Affinity functional Functional Assay (e.g., Adenylate Cyclase, TNF-α) assay->functional Functional Potency analysis Data Analysis binding->analysis functional->analysis ki Calculate Ki analysis->ki kb_ic50 Calculate KB or IC50 analysis->kb_ic50 end End: Compare Potency & Selectivity ki->end kb_ic50->end

References

Comparative Analysis of MRS1186: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of MRS1186, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR). The following sections detail its performance in both laboratory (in vitro) and living organism (in vivo) settings, offering a comparative look at its activity alongside other notable A3AR antagonists. This objective overview is supported by experimental data and detailed protocols to assist in the evaluation of this compound for research and drug development purposes.

In Vitro Analysis: Binding Affinity and Functional Potency

The in vitro characterization of this compound reveals it to be a high-affinity ligand for the human A3 adenosine receptor. Data from radioligand binding assays, a standard method to determine the affinity of a compound for a receptor, demonstrates the potency of this compound.

Table 1: In Vitro Binding Affinities (Ki) of A3 Adenosine Receptor Antagonists

CompoundHuman A3AR Ki (nM)
This compound 7.66 [1]
MRS12200.65
MRS119131.4

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The data clearly positions this compound as a potent antagonist, with a Ki value in the low nanomolar range, although not as potent as MRS1220. Its affinity is significantly higher than that of MRS1191.

Functional assays are crucial to determine whether a ligand that binds to a receptor either activates (agonist) or blocks (antagonist) its function. For A3AR, which is a Gi protein-coupled receptor, its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists are expected to block this effect.

Table 2: In Vitro Functional Activity of A3 Adenosine Receptor Antagonists

CompoundAssay TypeSpeciesEffect
This compound Not specified in retrieved results--
MRS1220Inhibition of cAMP accumulationHumanAntagonist
MRS1191Inhibition of cAMP accumulationHumanAntagonist

While specific functional assay data for this compound was not available in the retrieved search results, its characterization as a potent and selective antagonist suggests it would demonstrate blockade of agonist-induced inhibition of cAMP formation in functional assays.

In Vivo Analysis: Preclinical Evaluation

Currently, there is a notable lack of publicly available in vivo data for this compound. Preclinical in vivo studies are essential to understand a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion), its efficacy in animal models of disease, and its overall safety profile. The anti-inflammatory potential of A3AR antagonists has been a key area of interest, with studies often employing animal models of inflammation. However, no specific in vivo studies investigating the anti-inflammatory or other therapeutic effects of this compound were identified in the performed search.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize A3 adenosine receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

  • Membranes from cells expressing the human A3 adenosine receptor.

  • Radioligand (e.g., [125I]AB-MECA or [3H]HEMADO).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known A3AR ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist activity of this compound at the A3 adenosine receptor.

Materials:

  • Whole cells expressing the human A3 adenosine receptor.

  • A3AR agonist (e.g., NECA, IB-MECA).

  • Test compound (this compound) at various concentrations.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of an A3AR agonist in the presence of forskolin.

  • After a defined incubation period, lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a suitable cAMP assay kit.

  • An antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.

  • The potency of the antagonist (e.g., IC50 or pA2 value) can be calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the analysis of this compound, the following diagrams are provided.

G cluster_receptor A3 Adenosine Receptor Signaling Agonist Agonist A3AR A3AR Agonist->A3AR Activates Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC This compound This compound (Antagonist) This compound->A3AR Blocks

Caption: A3 Adenosine Receptor Signaling Pathway.

G cluster_workflow In Vitro Antagonist Characterization Workflow Start Start BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay cAMP Functional Assay Start->FunctionalAssay DataAnalysis Data Analysis (IC50, Ki, pA2) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Conclusion Determine Potency and Efficacy DataAnalysis->Conclusion

Caption: In Vitro Characterization Workflow.

Conclusion

This compound is a potent and selective antagonist of the human A3 adenosine receptor, as demonstrated by its low nanomolar Ki value in in vitro binding assays. While it stands as a valuable tool for in vitro research, a significant gap exists in the understanding of its in vivo properties. Further preclinical studies are imperative to elucidate its pharmacokinetic profile, therapeutic efficacy in relevant disease models, and overall safety. The detailed protocols and workflow diagrams provided in this guide offer a framework for the continued investigation and comparative analysis of this compound and other A3AR antagonists. This information is crucial for advancing the development of novel therapeutics targeting the A3 adenosine receptor.

References

A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockdown of the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor involved in diverse physiological processes, choosing the right tool to modulate its function is critical. This guide provides a detailed comparison of two common approaches: pharmacological inhibition using the antagonist MRS1186 and genetic knockdown using small interfering RNA (siRNA). This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate method for their experimental goals.

Mechanism of Action at a Glance

This compound is a potent and selective antagonist for the human A3AR.[1] As a small molecule inhibitor, it competitively binds to the receptor, preventing the endogenous agonist, adenosine, from binding and initiating downstream signaling. This inhibition is typically rapid and reversible.

siRNA knockdown , on the other hand, targets the A3AR at the genetic level. Small interfering RNAs are short, double-stranded RNA molecules that, when introduced into a cell, guide the RNA-induced silencing complex (RISC) to degrade the messenger RNA (mRNA) of the A3AR. This prevents the synthesis of new A3AR protein, leading to a reduction in the total receptor population. This effect is slower to manifest and can be long-lasting, depending on the turnover rate of the existing receptor protein.

Quantitative Comparison of Performance

Direct comparative studies between this compound and siRNA knockdown for A3AR are limited. The following table summarizes key performance metrics gathered from individual studies on each method. It is important to note that the effectiveness of both methods can be highly dependent on the cell type and specific experimental conditions.

ParameterThis compound (Pharmacological Inhibition)siRNA Knockdown of A3AR
Target A3 Adenosine Receptor ProteinA3 Adenosine Receptor mRNA
Mechanism Competitive AntagonismmRNA Degradation
Specificity High for human A3AR (Ki = 7.66 nM)[1]Can have off-target effects
Speed of Onset Rapid (minutes to hours)Slower (24-72 hours for protein reduction)
Duration of Effect Transient, dependent on compound half-lifeCan be long-lasting (days)
Reversibility Reversible upon washoutGenerally considered irreversible for the cell's lifespan
Typical Efficacy Dose-dependent inhibition of agonist-induced signaling>70-80% reduction in target mRNA/protein levels is achievable[2][3]
Potential Drawbacks Off-target effects on other receptors or kinases, species-specific potency differencesOff-target gene silencing, incomplete knockdown, cellular toxicity from transfection reagents

Impact on Downstream Signaling and Cellular Phenotype

The A3AR primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Both this compound and siRNA knockdown of A3AR are expected to abrogate this signaling pathway, thereby preventing the agonist-induced decrease in cAMP.

Downstream EffectThis compound (or similar A3AR Antagonists)siRNA Knockdown of A3AR
cAMP Levels Blocks agonist-induced decrease in cAMP.Prevents agonist-induced decrease in cAMP by reducing receptor availability.
Cell Proliferation A3AR antagonists have been shown to induce a blockade in the proliferation of prostate cancer cells.[2]Expected to inhibit A3AR-mediated effects on proliferation.
Cell Viability Can induce cell death in certain cancer cell lines.[2]Potential for off-target effects to induce a toxic phenotype.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation of the data.

Protocol 1: Pharmacological Inhibition with this compound and cAMP Assay

This protocol details the treatment of cells with an A3AR antagonist followed by the measurement of intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture HEK293 cells (or other suitable cell line) expressing the A3AR in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

2. Antagonist Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of the experiment, wash the cells with serum-free media.
  • Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.

3. Agonist Stimulation and cAMP Measurement:

  • Following pre-incubation with the antagonist, stimulate the cells with an A3AR agonist (e.g., Cl-IB-MECA) in the presence of a phosphodiesterase inhibitor like IBMX for 15 minutes at 37°C.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol 2: siRNA Knockdown of A3AR and Validation by Western Blot

This protocol outlines the procedure for transfecting cells with A3AR siRNA and subsequently verifying the knockdown efficiency at the protein level.

1. siRNA Transfection:

  • One day before transfection, seed HEK293 cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
  • Prepare the siRNA-lipid complex by diluting the A3AR-specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
  • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
  • Add the siRNA-lipid complexes to the cells and incubate at 37°C.

2. Cell Lysis and Protein Quantification:

  • After 48-72 hours of incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. Western Blot Analysis:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for A3AR overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Normalize the A3AR band intensity to a loading control (e.g., GAPDH or β-actin) to quantify the knockdown efficiency.[1][4]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the A3AR signaling pathway and the experimental workflows for both pharmacological inhibition and siRNA knockdown.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3AR Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Adenosine Adenosine (Agonist) Adenosine->A3AR This compound This compound (Antagonist) This compound->A3AR Inhibition

A3AR Signaling Pathway and Points of Intervention.

Experimental_Workflows cluster_this compound This compound (Pharmacological Inhibition) cluster_siRNA siRNA Knockdown M_Start Seed Cells M_Treat Treat with this compound M_Start->M_Treat M_Stimulate Stimulate with Agonist M_Treat->M_Stimulate M_Assay Measure Downstream Effect (e.g., cAMP levels) M_Stimulate->M_Assay S_Start Seed Cells S_Transfect Transfect with A3AR siRNA S_Start->S_Transfect S_Incubate Incubate (48-72h) S_Transfect->S_Incubate S_Validate Validate Knockdown (Western Blot/qPCR) S_Incubate->S_Validate S_Assay Measure Downstream Effect (e.g., cAMP levels) S_Incubate->S_Assay

Experimental Workflows for this compound and siRNA.

Conclusion and Recommendations

The choice between this compound and siRNA knockdown for studying A3AR function depends on the specific research question.

  • This compound is ideal for:

    • Acute studies requiring rapid and reversible inhibition of A3AR signaling.

    • Investigating the immediate effects of receptor blockade on cellular processes.

    • Pharmacological validation of A3AR as a drug target.

  • siRNA knockdown is more suitable for:

    • Long-term studies where sustained reduction of A3AR expression is required.

    • Investigating the consequences of reduced A3AR protein levels on cellular development, differentiation, or chronic disease models.

    • Complementing antagonist studies to confirm that the observed effects are specifically due to the loss of A3AR function.

For a comprehensive understanding of A3AR's role, a combination of both approaches is often the most powerful strategy. For instance, a phenotype observed with an antagonist can be confirmed by replicating the experiment in cells with siRNA-mediated knockdown of A3AR. This dual approach helps to mitigate the potential for off-target effects inherent in each method and provides stronger evidence for the specific involvement of the A3 adenosine receptor.

References

Assessing the Reproducibility of MRS1186: A Comparative Guide for A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of MRS1186, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR), with other commonly used A3AR antagonists. This guide addresses the critical need for reproducible experimental data in drug development by presenting available quantitative data, detailing experimental protocols, and visualizing key concepts.

The A3 adenosine receptor, a G protein-coupled receptor, is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer. Consequently, numerous antagonists have been developed to modulate its activity. However, inconsistencies in reported binding affinities and selectivity across different studies highlight the importance of standardized experimental conditions for ensuring the reproducibility of results. This guide aims to provide a clear and objective comparison to aid researchers in their assessment of A3AR antagonists.

Comparative Analysis of A3 Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki) of this compound and other selected A3AR antagonists for the human A3 adenosine receptor. It is important to note that variations in experimental conditions can lead to different reported values.

CompoundHuman A3AR Ki (nM)Notes
This compound 7.66 A potent and selective antagonist for the human A3AR.[1]
MRS12200.65A highly potent triazoloquinazoline derivative.
MRS152318.9 - 43.9A pyridine (B92270) derivative with good potency in both human and rodent models. Inconsistencies in reported affinity may be due to different experimental setups.[2]
DPTN1.65A potent A3AR antagonist across multiple species.[2]
VUF5574Inactive at mouse and rat A3ARsHighlights species-specific differences in antagonist binding.[2]
MRS119131A dihydropyridine (B1217469) derivative.

Experimental Protocols

Accurate and reproducible assessment of A3AR antagonists relies on well-defined experimental protocols. Below are outlines of the key methodologies used to characterize these compounds.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled compound being tested.

General Protocol Outline:

  • Membrane Preparation: A3AR-expressing cells (e.g., HEK-293 or CHO cells) are harvested and homogenized to isolate cell membranes containing the receptor.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [125I]I-AB-MECA) and a range of concentrations of the antagonist (e.g., this compound).

  • Separation: Bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the antagonist.

Functional Assays: cAMP Accumulation

Functional assays measure the ability of an antagonist to block the biological response triggered by an agonist. For the A3AR, which is a Gi-coupled receptor, activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are assessed by their ability to reverse this effect.

General Protocol Outline:

  • Cell Culture: A3AR-expressing cells are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with the antagonist, followed by stimulation with an A3AR agonist (e.g., IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation is quantified to determine its functional potency.

Visualizing Experimental Concepts

To further clarify the experimental methodologies and signaling pathways involved, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP Agonist Agonist (e.g., IB-MECA) Agonist->A3AR Antagonist Antagonist (e.g., this compound) Antagonist->A3AR Blocks cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Downstream Effects

Caption: A3 Adenosine Receptor Signaling Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Start Prepare A3AR Membranes B_Incubate Incubate with Radioligand & this compound B_Start->B_Incubate B_Filter Separate Bound/ Free Ligand B_Incubate->B_Filter B_Count Measure Radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Start Culture A3AR Expressing Cells F_Preincubate Pre-incubate with This compound F_Start->F_Preincubate F_Stimulate Stimulate with Agonist & Forskolin F_Preincubate->F_Stimulate F_Lyse Lyse Cells F_Stimulate->F_Lyse F_Measure Measure cAMP F_Lyse->F_Measure F_Analyze Determine IC50 F_Measure->F_Analyze

Caption: Experimental Workflows for A3AR Antagonist Characterization.

Conclusion

The reproducibility of experimental findings is paramount for the advancement of drug discovery. While this compound is a well-established potent and selective antagonist of the human A3 adenosine receptor, this guide highlights the importance of considering the experimental context when comparing its activity with other compounds. The provided data, protocol outlines, and visualizations aim to equip researchers with the necessary information to critically evaluate existing data and design future experiments that will yield robust and reproducible results in the pursuit of novel A3AR-targeted therapeutics.

References

Independent Verification of MRS1186 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for MRS1186, a reported antagonist of the human A3 adenosine (B11128) receptor (hA3AR), with other alternative compounds. The information presented herein is intended to aid researchers in evaluating the utility of this compound for their studies and to highlight the critical need for independent verification of its pharmacological properties.

Executive Summary

This compound was first described in 2006 as a potent and selective antagonist for the human A3 adenosine receptor. However, a comprehensive review of the subsequent scientific literature reveals a notable absence of independent studies to verify these initial findings. A prominent supplier of this compound, MedChemExpress, explicitly states that the accuracy of the reported binding affinity has not been independently confirmed by them[1]. This lack of independent validation is a crucial consideration for researchers designing experiments relying on the specific and potent antagonism of hA3AR by this compound. In contrast, other A3AR antagonists, such as MRS1220 and MRS1523, have been more extensively characterized in multiple independent studies, providing a more robust dataset for comparison, although they also exhibit significant species-specific differences in affinity.

Comparative Analysis of A3 Adenosine Receptor Antagonists

The following table summarizes the reported binding affinities (Ki) of this compound and two well-characterized alternative A3AR antagonists, MRS1220 and MRS1523. It is critical to note that the data for this compound originates from a single publication and lacks independent confirmation.

CompoundReported Human A3AR Ki (nM)Reported Mouse A3AR Ki (nM)Reported Rat A3AR Ki (nM)Key CharacteristicsReference
This compound 7.66Not ReportedNot ReportedOriginal finding not independently verified. Potent and selective for human A3AR as per the initial report.Tafi A, et al. (2006)
MRS1220 0.35 - 1.7>10,000>10,000Highly potent and selective for human A3AR, but largely inactive at rodent A3ARs.[2][3][4]Hill RJ, et al. (2000); Gao Z, et al. (2021)
MRS1523 43.9349216Moderate potency at human A3AR with utility in rodent models, though with reduced affinity.[2]Gao Z, et al. (2021)

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for assessing and potentially replicating published findings. Below is a summary of a typical radioligand binding assay protocol for the A3 adenosine receptor, based on methodologies described in the literature.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound (like this compound) for the A3 adenosine receptor.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human A3 adenosine receptor (e.g., from transfected CHO or HEK293 cells).
  • Radioligand: A high-affinity radiolabeled ligand for the A3AR, typically [125I]AB-MECA.
  • Test Compound: this compound or other comparator compounds.
  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., IB-MECA) to determine non-specific binding.
  • Filtration Apparatus: A cell harvester with glass fiber filters.
  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
  • The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Binds & Activates This compound This compound This compound->A3AR Binds & Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Reagents (Allow Binding to Equilibrate) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Radioactivity_Counting Measure Radioactivity (Scintillation Counting) Washing->Radioactivity_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Radioactivity_Counting->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Safety and Disposal Guidance for MRS1186

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MRS1186 (CAS No. 183721-03-1) was not publicly available at the time of this writing. The following information is based on general laboratory safety principles for handling research-grade chemical compounds. It is imperative to obtain the official SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures. This document serves as a supplementary guide and does not replace official protocols.

This compound is a potent and selective antagonist for the human Adenosine (B11128) A3 receptor (hA3AR) and should be handled with care by trained professionals in a laboratory setting.[1][2] Proper disposal is crucial to ensure personnel safety and environmental protection.

General Safety and Handling Precautions

Given the lack of specific hazard data, a conservative approach to handling this compound is recommended. Assume the compound is potentially hazardous upon contact, inhalation, or ingestion.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Contamination: Prevent the contamination of personal items and work surfaces. Clean any spills promptly, following your institution's established procedures for chemical spills.

Chemical and Physical Properties of this compound

The following data has been compiled from chemical supplier websites and should be confirmed with the official SDS.

PropertyValue
Chemical Formula C₁₆H₁₂ClN₅O₂
Molecular Weight 341.75 g/mol [1]
CAS Number 183721-03-1[1]
Biological Activity Potent and selective human Adenosine A3 receptor (hA3AR) antagonist with a Kᵢ of 7.66 nM.[1][2]
Storage (Solid) Store lyophilized at -20°C, keeping it desiccated. Stable for up to 36 months under these conditions.[1]
Storage (Solution) Store solutions at -20°C and use within one month to maintain potency. It is recommended to aliquot to prevent multiple freeze-thaw cycles.[1]

Procedural Guidance for Disposal

The following is a general, step-by-step protocol for the disposal of a research chemical like this compound in the absence of specific instructions from an SDS. This protocol must be adapted to comply with your local and institutional regulations.

Experimental Protocol: General Disposal of a Research Chemical
  • Waste Identification and Classification:

    • Treat all this compound waste (pure compound, solutions, and contaminated labware) as hazardous chemical waste unless confirmed otherwise by an official SDS and your EHS department.[3]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, solvent rinsates).

    • Keep halogenated and non-halogenated solvent waste separate if applicable.

  • Containerization:

    • Use only approved, chemically compatible, and leak-proof containers for waste accumulation.[4]

    • Ensure containers are in good condition and have secure, tight-fitting lids.

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion and prevent spills.

  • Labeling:

    • Label the waste container clearly and accurately as soon as the first drop of waste is added.[5]

    • The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The CAS Number: "183721-03-1".

      • An accurate list of all constituents, including solvents and their approximate percentages.

      • The accumulation start date.

      • The name and contact information of the generating researcher or lab.

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]

    • The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

    • Ensure incompatible waste types are segregated within the SAA.

  • Requesting Disposal:

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), submit a chemical waste pickup request to your EHS department.[5][6]

    • Follow your institution's specific online or paper-based request procedure.

Visualizations

Adenosine A3 Receptor Signaling Pathway

This compound acts as an antagonist at the Adenosine A3 Receptor (A3AR), which is a G protein-coupled receptor (GPCR). Its activation can trigger multiple downstream signaling cascades. As an antagonist, this compound would block these effects.

Adenosine_A3_Receptor_Signaling General Adenosine A3 Receptor (A3AR) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3AR A3AR G_protein Gi / Gq G-protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC PKC->MAPK Activates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks

Caption: General signaling pathways of the Adenosine A3 Receptor (A3AR).[7][8][9][10]

General Laboratory Chemical Waste Disposal Workflow

This diagram outlines the standard procedure for managing chemical waste from generation to disposal.

Chemical_Waste_Disposal_Workflow General Laboratory Chemical Waste Disposal Workflow cluster_lab Laboratory Activities cluster_ehs EHS / Waste Management A 1. Waste Generation (e.g., this compound waste) B 2. Segregation (Solid vs. Liquid, etc.) A->B C 3. Containerization (Approved, sealed containers) B->C D 4. Labeling (Contents, hazards, date) C->D E 5. Storage in SAA (Secondary containment) D->E F 6. Request Pickup (Online or paper form) E->F Container Full or Max Storage Time Reached G 7. EHS Collection (Scheduled pickup) F->G H 8. Off-site Disposal (Licensed facility) G->H

Caption: Standard workflow for chemical waste disposal in a laboratory setting.[4][11]

References

Safeguarding Your Research: A Comprehensive Guide to Handling MRS1186

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds like MRS1186. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective antagonist of the human Adenosine A3 receptor. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe research environment.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No: 183721-03-1) was not publicly available. The following recommendations are based on general best practices for handling potent, powdered chemical compounds intended for research purposes. All users must conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE.

Body AreaRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon any sign of contamination.
Eyes Safety GogglesChemical splash goggles are mandatory to protect against airborne particles and splashes.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat should be worn at all times. Consider a disposable gown for added protection during weighing and solution preparation.
Respiratory N95 Respirator or HigherFor handling the powdered form, a NIOSH-approved N95 respirator is the minimum requirement. A higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on the quantity and duration of handling.
Face Face ShieldA face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.

Operational Plan: From Receipt to Disposal

A clear and structured workflow is essential for the safe handling of this compound. The following step-by-step guidance outlines the key operational procedures.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept in a tightly sealed container at -20°C.

  • The storage location should be clearly labeled as containing a potent compound.

Preparation for Use
  • Designated Work Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Gather all necessary equipment and materials before bringing the compound into the handling area. This includes appropriate glassware, spatulas, weighing paper, solvents, and waste containers.

  • Pre-label all tubes and vials to avoid confusion.

Weighing and Solution Preparation
  • Weighing:

    • Perform all weighing operations within the containment of a chemical fume hood or a balance enclosure.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolving:

    • Add the solvent to the vial containing the weighed this compound.

    • Cap the vial securely before vortexing or sonicating to dissolve the compound.

    • If heating is required, use a water bath within the fume hood.

Experimental Use
  • When using solutions of this compound, continue to wear the prescribed PPE.

  • Conduct all experimental procedures that may generate aerosols or splashes within a chemical fume hood.

  • Avoid skin contact with solutions containing this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound powder (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

    • Do not dispose of any this compound-containing solutions down the drain.

  • Decontamination:

    • All non-disposable equipment (e.g., glassware, spatulas) should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical hazardous waste. Ensure all waste containers are properly labeled with the contents and associated hazards.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Prep Don PPE Gather Gather Materials Prep->Gather Designate Work in Designated Area Gather->Designate Weigh Weigh Powder Designate->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Decon Decontaminate Equipment Experiment->Decon WastePickup Arrange Waste Pickup CollectSolid->WastePickup CollectLiquid->WastePickup Decon->WastePickup

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and logistical procedures, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety within the laboratory. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.